Corm-A1
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
CBNa2O2 |
|---|---|
Peso molecular |
100.80 g/mol |
InChI |
InChI=1S/CO2.B.2Na/c2-1-3;;; |
Clave InChI |
FARUMEFEPHINNB-UHFFFAOYSA-N |
Origen del producto |
United States |
Foundational & Exploratory
Corm-A1 carbon monoxide release kinetics
An In-depth Technical Guide to the Carbon Monoxide Release Kinetics of CORM-A1
Audience: Researchers, scientists, and drug development professionals.
Introduction
Carbon Monoxide (CO) is recognized as an endogenous gasotransmitter, playing a crucial role in various physiological and signaling processes.[1][2][3] The therapeutic potential of CO has led to the development of CO-Releasing Molecules (CORMs) as a strategy to deliver controlled amounts of CO for therapeutic applications.[1][4] Among these, this compound (sodium boranocarbonate, Na₂[H₃BCO₂]) is a notable water-soluble, metal-free compound that liberates CO under physiological conditions.[1][5][6] Unlike many transition-metal-based CORMs, its CO release is not dependent on photoactivation or ligand substitution, but rather on its chemical environment.[4][7] This guide provides a detailed technical overview of the CO release kinetics of this compound, its underlying mechanisms, experimental protocols for its characterization, and associated signaling pathways.
Quantitative Analysis of CO Release Kinetics
The release of carbon monoxide from this compound is not instantaneous but follows distinct kinetics that are highly dependent on environmental factors. This slow and controlled release is considered advantageous for chronic conditions requiring sustained CO delivery.[1][5] However, recent studies have highlighted that the release can be idiosyncratic, influenced by a variety of factors beyond initial characterizations.[8][9][10][11]
Half-Life and Influencing Factors
The half-life (t½) of CO release from this compound has been characterized under various conditions, primarily using the myoglobin (B1173299) assay and amperometric CO electrodes.[1][5] The key influencing factors are pH, temperature, buffer concentration, and the redox environment.
A summary of reported kinetic data is presented in Table 1.
| Parameter | Condition | Value | Method | Reference |
| Half-life (t½) | 37°C, pH 7.4, 0.04 M PBS | ~21 min | Myoglobin Assay | [1][5][7] |
| 37°C, pH 5.5, 0.04 M PBS | ~2.5 min | Myoglobin Assay | [5][6][8] | |
| 37°C, pH 7.4, PBS | 27.01 min | CO Electrode | [6] | |
| 37°C, pH 5.5, PBS | 2.01 min | CO Electrode | [6] | |
| 27.5°C, pH 7.4 | ~106 min (intermediate formation) | Vibrational Spectroscopy | [12] | |
| Gas Phase | ~33 min (intermediate decay) | Vibrational Spectroscopy | [5][12] | |
| CO Release Rate | pH 5.5, 37°C | 6.84 µmol/min | CO Electrode | [7] |
| pH 5.5, 30°C | 3.83 µmol/min | CO Electrode | [7] | |
| pH 5.5, 25°C | 2.16 µmol/min | CO Electrode | [7] | |
| pH 5.5, 20°C | 1.22 µmol/min | CO Electrode | [7] | |
| CO Release Yield | Unbuffered water, initial 15 min | Low and variable (0.5-15%) | Various | [8][13] |
| Optimal conditions | 0.91 ± 0.09 mol CO / mol this compound | Vibrational Spectroscopy | [12] |
-
pH Dependence: CO release is significantly accelerated by a decrease in pH.[1][7] The proposed mechanism involves protonation of the boranocarbonate.[3][5][6]
-
Temperature Dependence: Higher temperatures increase the rate of CO liberation.[1][7]
-
Buffer and Redox Effects: The CO release rate and yield are highly dependent on buffer concentration and the presence of redox-active molecules like NAD⁺ and NADP⁺.[8][9] this compound can reduce these molecules, a reaction that reciprocally facilitates CO release, suggesting that its CO-independent redox chemistry is intrinsically linked to its function as a CO donor.[8][9][13]
Proposed Mechanism of CO Release
The liberation of CO from this compound is described as a protonation-induced decomposition process.[5][6] The mechanism involves two protonation steps that lead to dehydration and the formation of an unstable borane-carbonyl intermediate (H₃B-CO), which then spontaneously releases CO.[3][6]
Experimental Protocols
Accurate characterization of this compound kinetics requires standardized experimental procedures. The most common methods are detailed below.
Myoglobin Assay for CO Release
This spectrophotometric assay is the most widely cited method for assessing CO release from CORMs.[7] It relies on the high affinity of CO for the heme iron in deoxymyoglobin (deoxy-Mb), leading to the formation of carbonmonoxy myoglobin (MbCO), which has a distinct absorption spectrum.[14]
Protocol:
-
Reagent Preparation:
-
Prepare a solution of myoglobin (e.g., 53-66 µM final concentration) in a suitable buffer (e.g., 0.04 M phosphate (B84403) buffer) at the desired pH and maintained at a constant temperature (e.g., 37°C).[7][14]
-
Just prior to the experiment, add a small amount of a reducing agent, typically sodium dithionite (B78146) (e.g., 0.1%), to the myoglobin solution to ensure its complete conversion to the deoxygenated state (deoxy-Mb).[8][13][14]
-
-
CO Release Measurement:
-
Obtain a baseline spectrophotometric reading of the deoxy-Mb solution.
-
Add a small aliquot of a concentrated this compound stock solution to the deoxy-Mb solution to initiate the reaction.[7]
-
Immediately begin recording absorbance changes over time, typically scanning the visible spectrum or monitoring at a specific wavelength.
-
-
Quantification:
Preparation of Inactivated this compound (ithis compound)
To distinguish the pharmacological effects of released CO from those of the this compound molecule itself or its boron-containing byproducts, a CO-depleted negative control (ithis compound) is essential.[1][7]
Protocol:
-
Accelerated CO Release: Dissolve this compound in an acidic solution (e.g., 0.1 M HCl) to rapidly drive the CO release reaction to completion.[7][15]
-
CO Removal: Bubble an inert gas, such as pure nitrogen (N₂), through the solution for a sufficient period (e.g., 10 minutes) to purge all gaseous CO from the liquid.[7][15]
-
Neutralization: Adjust the pH of the resulting solution back to physiological pH (7.4) with a suitable base.[7][15]
-
Validation: Before use in biological experiments, confirm the inability of the ithis compound solution to release CO using the myoglobin assay.[7]
Biological Activity and Signaling Pathways
The CO released from this compound elicits distinct pharmacological effects, most notably vasorelaxation.[1][7] This action is primarily mediated through the canonical CO signaling pathway involving soluble guanylate cyclase (sGC).[1][16]
Vasodilatory Signaling Pathway
In vascular smooth muscle cells, CO binds to the heme moiety of sGC, activating the enzyme to produce cyclic guanosine (B1672433) monophosphate (cGMP) from GTP.[3][7] Elevated cGMP levels then lead to a cascade of downstream effects, including the activation of protein kinase G (PKG) and the opening of potassium channels, which ultimately results in smooth muscle relaxation and vasodilation.[16]
This pathway has been confirmed in studies where the vasodilatory effect of this compound is:
-
Blocked by iberiotoxin, an inhibitor of calcium-activated potassium channels (Kca).[16]
Furthermore, the inactive ithis compound fails to induce vasorelaxation, directly implicating the released CO as the bioactive agent.[1][7]
Conclusion
This compound is a valuable tool for investigating the biological roles of carbon monoxide due to its slow, controllable release kinetics. Understanding that this release is critically dependent on pH, temperature, and the local biochemical environment—including buffer systems and redox cofactors—is essential for the design and interpretation of experiments. The detailed protocols and pathway diagrams provided in this guide serve as a resource for researchers aiming to harness the therapeutic potential of this compound and other CO-releasing molecules in drug development and scientific discovery. The use of appropriate controls, such as CO-depleted ithis compound, remains paramount to unequivocally attribute observed biological effects to the action of released carbon monoxide.
References
- 1. This compound: a new pharmacologically active carbon monoxide-releasing molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CORM‐A1 delivers carbon monoxide to the kidney and alleviates post‐ischemic renal dysfunction in rat and swine models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Carbon monoxide – physiology, detection and controlled release - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel lead structures and activation mechanisms for CO-releasing molecules (CORMs) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Plight of CORMs: the unreliability of four commercially available CO-releasing molecules, CORM-2, CORM-3, this compound, and CORM-401, in studying CO biology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. zora.uzh.ch [zora.uzh.ch]
- 8. Reassessing this compound: redox chemistry and idiosyncratic CO-releasing characteristics of the widely used carbon monoxide donor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Reassessing this compound: redox chemistry and idiosyncratic CO-releasing characteristics of the widely used carbon monoxide donor - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Reassessing this compound: redox chemistry and idiosyncratic CO-releasing characteristics of the widely used carbon monoxide donor - Chemical Science (RSC Publishing) DOI:10.1039/D3SC00411B [pubs.rsc.org]
- 14. ahajournals.org [ahajournals.org]
- 15. Carbon Monoxide Releasing Molecule-A1 (this compound) Improves Neurogenesis: Increase of Neuronal Differentiation Yield by Preventing Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Renal vascular responses to this compound in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
Temperature Sensitivity of CORM-A1 Carbon Monoxide Release: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the temperature sensitivity of carbon monoxide (CO) release from the water-soluble CO-releasing molecule, CORM-A1 (sodium boranocarbonate). Understanding the kinetics and mechanisms of CO liberation under various physiological conditions is critical for the development of this compound as a therapeutic agent. This document summarizes key quantitative data, details experimental protocols, and visualizes the underlying processes to support further research and development.
Quantitative Data on this compound CO Release
The release of carbon monoxide from this compound is influenced by several factors, most notably pH and temperature. The following tables summarize the available quantitative data from various studies.
| Parameter | Value | Conditions | Reference(s) |
| Half-life (t½) | ~21 minutes | 37°C, pH 7.4, in 0.04 M PBS | [1][2] |
| 16.5 minutes | 37°C, pH 7.4, in 0.1 M PBS | [3] | |
| 33 minutes (for borane (B79455) carbonyl decay) | 27.5°C, pH 7.4 | [4] | |
| 2.5 minutes | 37°C, pH 5.5, in 0.04 M PBS | [3][5][6] | |
| CO Yield | 15% in the first 15 minutes | 37°C, 10 mM this compound in 100 mM PBS (pH 7.4) | [5] |
| 60% within 24 hours | 37°C, 10 mM this compound in 100 mM PBS (pH 7.4) | [5] | |
| 13% in the first 15 minutes | Room temperature, in 100 mM PBS | [5] | |
| 54% within 24 hours | Room temperature, in 100 mM PBS | [5] | |
| CO Moles Released | 0.91 ± 0.09 moles per mole of this compound | pH 5.8 to 7.4 | [4] |
Table 1: Half-life and CO Yield of this compound at Various Temperatures and pH.
| Temperature (°C) | Initial Rate of CO Release (µmol/min) at pH 5.5 | Reference(s) |
| 37 | 6.84 | [7] |
| 30 | 3.83 | [7] |
| 25 | 2.16 | [7] |
| 20 | 1.22 | [7] |
Table 2: Initial Rate of this compound CO Release at Various Temperatures.
Note: Recent studies suggest that the influence of temperature on the rate of CO production might be less significant than initially reported, with buffer composition playing a crucial role.[5] The CO release from this compound can be idiosyncratic and highly dependent on the experimental medium.[4][6][8]
Mechanism of CO Release
The liberation of CO from this compound is not a simple dissociation but rather a multi-step process initiated by protonation. This protonation-induced decomposition leads to the formation of an unstable borane carbonyl intermediate, which then spontaneously releases CO.[1][9] The rate of this process is dependent on both pH and temperature, with lower pH and higher temperatures generally accelerating CO release.[3][7]
Experimental Protocols for Measuring CO Release
Several methods are employed to quantify the release of CO from this compound. The most common techniques are the myoglobin (B1173299) assay and the use of amperometric CO electrodes.
Myoglobin Assay
This spectrophotometric method is widely used to determine the amount and rate of CO release from CORMs.[10]
Principle: Deoxymyoglobin (deoxy-Mb) has a distinct Soret peak at 435 nm. Upon binding CO, it converts to carboxymyoglobin (Mb-CO), which has a sharp Soret peak at 423 nm. The rate of this conversion is proportional to the rate of CO release.
Typical Protocol:
-
Prepare a solution of myoglobin in a suitable buffer (e.g., phosphate-buffered saline, PBS) at the desired pH.
-
Reduce the myoglobin to its deoxymyoglobin form using a reducing agent such as sodium dithionite.[5][6]
-
Place the deoxy-Mb solution in a sealed cuvette to prevent atmospheric oxygen contamination.
-
Initiate the reaction by injecting a known concentration of this compound into the cuvette.
-
Monitor the change in absorbance at 423 nm over time using a spectrophotometer.
-
The half-life (t½) of CO release can be calculated from the kinetic trace.
Amperometric CO Electrode
This method provides a direct measurement of the concentration of dissolved CO in a solution.
Principle: A CO-selective electrode generates an electrical current that is proportional to the partial pressure of CO in the sample.
Typical Protocol:
-
Calibrate the CO electrode using standard solutions with known CO concentrations.
-
Prepare the this compound solution in a sealed, temperature-controlled reaction vessel.
-
Immerse the CO electrode in the solution.
-
Record the electrode's output signal over time as this compound decomposes and releases CO.
-
The data can be used to determine the kinetics of CO release.
Gas-Phase Infrared (IR) Spectroscopy
This technique allows for the direct detection and quantification of gaseous CO and intermediates in the headspace above a this compound solution.[4]
Principle: CO and other molecules with dipole moments absorb infrared radiation at characteristic frequencies. The amount of absorption is proportional to the concentration of the molecule.
Typical Protocol:
-
A solution of this compound is placed in a sealed chamber connected to a gas-phase IR spectrometer.
-
The headspace gas is continuously monitored as this compound releases CO.
-
The appearance and increase of the characteristic CO absorption bands are recorded over time.
-
This method has been instrumental in identifying the borane carbonyl intermediate.[4]
Signaling Pathways Modulated by this compound
The biological effects of this compound are mediated by the released CO, which acts as a gasotransmitter, influencing various signaling pathways.
Vasodilation via the cGMP Pathway
A primary and well-characterized effect of CO is vasodilation. This is achieved through the activation of soluble guanylate cyclase (sGC).
Pathway:
-
CO released from this compound diffuses into smooth muscle cells.
-
CO binds to the heme moiety of sGC, activating the enzyme.
-
Activated sGC catalyzes the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).
-
Increased cGMP levels lead to the activation of protein kinase G (PKG).
-
PKG phosphorylates downstream targets, resulting in a decrease in intracellular calcium levels and smooth muscle relaxation, leading to vasodilation.[1][2]
This effect can be attenuated by inhibitors of sGC, such as ODQ, and potentiated by sGC stimulators like YC-1.[1][2]
Other Implicated Pathways
-
Anti-inflammatory Effects: CO has been shown to exert anti-inflammatory effects, in part through the modulation of the NF-κB signaling pathway.[11]
-
Neurogenesis: this compound has been found to improve neurogenesis by preventing cell death.[12]
-
Redox Modulation: this compound has demonstrated the ability to reduce NAD+ and NADP+, which could have significant implications for cellular metabolism.[5][6]
-
NRF2-HMOX1 Pathway: The therapeutic potential of CO is also linked to the activation of the NRF2-HMOX1 pathway, which is involved in the cellular stress response.[11]
Conclusion
The release of carbon monoxide from this compound is a complex process influenced by temperature, pH, and the composition of the surrounding medium. While higher temperatures generally accelerate CO liberation, the quantitative relationship is not always straightforward and can be affected by other experimental variables. For researchers and drug developers, it is crucial to carefully control and report these conditions to ensure the reproducibility and accurate interpretation of experimental results. A thorough understanding of the CO release kinetics and the downstream signaling pathways is essential for harnessing the therapeutic potential of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound: a new pharmacologically active carbon monoxide-releasing molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Plight of CORMs: the unreliability of four commercially available CO-releasing molecules, CORM-2, CORM-3, this compound, and CORM-401, in studying CO biology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Reassessing this compound: redox chemistry and idiosyncratic CO-releasing characteristics of the widely used carbon monoxide donor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reassessing this compound: redox chemistry and idiosyncratic CO-releasing characteristics of the widely used carbon monoxide donor - Chemical Science (RSC Publishing) DOI:10.1039/D3SC00411B [pubs.rsc.org]
- 7. zora.uzh.ch [zora.uzh.ch]
- 8. researchgate.net [researchgate.net]
- 9. Metal-based carbon monoxide releasing molecules with promising cytotoxic properties - Dalton Transactions (RSC Publishing) DOI:10.1039/D4DT00087K [pubs.rsc.org]
- 10. CO-releasing molecule (CORM) conjugate systems - Dalton Transactions (RSC Publishing) DOI:10.1039/C6DT03515A [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Carbon Monoxide Releasing Molecule-A1 (this compound) Improves Neurogenesis: Increase of Neuronal Differentiation Yield by Preventing Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Biological Effects of Boron-Based CORMs
For Researchers, Scientists, and Drug Development Professionals
Carbon monoxide (CO), once known primarily for its toxicity, has emerged as a critical gaseous signaling molecule, or "gasotransmitter," with significant therapeutic potential. Its beneficial effects, including vasodilation, anti-inflammatory, and anti-apoptotic activities, have spurred the development of Carbon Monoxide-Releasing Molecules (CORMs) as a safer and more targeted delivery method than CO gas inhalation. Among the various classes of CORMs, boron-based carriers represent a unique metal-free approach to CO delivery. This technical guide provides a comprehensive overview of the biological effects of boron-based CORMs, with a focus on their mechanism of action, key signaling pathways, and the experimental protocols used for their evaluation.
Introduction to Boron-Based CORMs
The most well-characterized boron-based CORM is CORM-A1, sodium boranocarbonate (Na₂[H₃BCO₂]). Unlike many transition metal-based CORMs, this compound offers the advantage of being water-soluble and releasing CO in a controlled manner under physiological conditions.[1] The release of CO from this compound is triggered by protonation, making it pH- and temperature-dependent.[1][2] This intrinsic property allows for a gradual release of CO, which may be advantageous for therapeutic applications requiring sustained action.[1]
Efforts to modulate the CO release rate have led to the synthesis of derivatives of the parent boranocarbonate [H₃BCO₂H]⁻. By forming boranocarbamates through the attachment of moieties like histamine, morpholine, aniline, and ethylene-diamine, researchers have successfully created compounds that release CO at a much slower rate.[3]
Quantitative Data on CO Release and Biological Activity
A critical aspect of CORM development is the characterization of their CO release kinetics and biological potency. The following tables summarize the available quantitative data for boron-based CORMs.
Table 1: CO Release Kinetics of Boron-Based CORMs
| Compound | Condition | Half-life (t½) | Moles of CO Released per Mole of CORM | Reference |
| This compound | pH 7.4, 37°C | ~21 min | Not specified | [1] |
| This compound | pH 5.5, 37°C | ~2.5 min | Not specified | [2] |
| Boranocarbamate derivatives | Varies | Slower than this compound | Not specified | [3] |
Table 2: Vasodilatory Effects of this compound
| Parameter | Value | Condition | Reference |
| Renal Blood Flow Increase | 33 ± 6% | In vivo (mouse), 0.96 µmol administration | [4] |
Table 3: Cytotoxicity of Boron-Containing Compounds
| Compound | Cell Line | IC50 Value | Reference |
| Boranophosphate nucleosides | Human Neutrophil Elastase (HNE) | 1.1 µM and 1.9 µM | [5] |
| Various Boron Compounds | Multiple Cancer Cell Lines | Varies widely (µM to mM range) | [6][7][8][9] |
Note: Specific IC50 values for the cytotoxicity of this compound in cancer cell lines were not found in the reviewed literature. The data presented is for other boron-containing compounds to provide a general context of their potential cytotoxic activity.
Key Signaling Pathways Modulated by Boron-Based CORMs
The biological effects of boron-based CORMs are mediated through the activation and modulation of several key intracellular signaling pathways.
Vasodilation: The sGC-cGMP Pathway
The primary mechanism by which CO, released from CORMs, induces vasodilation is through the activation of soluble guanylate cyclase (sGC). This leads to an increase in cyclic guanosine (B1672433) monophosphate (cGMP), which in turn activates protein kinase G (PKG) and results in smooth muscle relaxation and vasodilation. Studies have shown that the vasodilatory effect of this compound is attenuated by inhibitors of sGC, confirming the involvement of this pathway.[1]
DOT script for sGC-cGMP Signaling Pathway
Anti-inflammatory and Antioxidant Effects: The Nrf2/ARE Pathway
Boron-based CORMs have demonstrated significant anti-inflammatory and antioxidant properties. A key mechanism underlying these effects is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). Upon stimulation by this compound, Nrf2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and cytoprotective genes, leading to their transcription.[3][4] This results in an enhanced cellular defense against oxidative stress and inflammation.
DOT script for Nrf2/ARE Signaling Pathway
Anti-apoptotic Effects
This compound has been shown to exert anti-apoptotic effects in various cell types.[10][11] This cytoprotective action is associated with an increase in the expression of the anti-apoptotic protein Bcl-2 and a decrease in the levels of active caspase-3.[10] Furthermore, this compound has been found to reduce apoptosis induced by TNF-α/cycloheximide by inhibiting the production of reactive oxygen species (ROS) derived from NADPH oxidase (NOX).[12][13]
DOT script for Anti-Apoptotic Signaling
Detailed Experimental Protocols
Accurate and reproducible experimental methods are paramount in the study of CORMs. This section provides detailed protocols for key experiments used to characterize boron-based CORMs.
Measurement of CO Release: The Myoglobin (B1173299) Assay
The myoglobin (Mb) assay is a widely used spectrophotometric method to determine the CO-releasing properties of CORMs.[12]
Principle: Deoxymyoglobin (deoxy-Mb) has a single absorbance peak in the visible spectrum, while carbonmonoxymyoglobin (Mb-CO) has two distinct peaks. The conversion of deoxy-Mb to Mb-CO upon CO binding can be monitored over time to determine the rate and amount of CO released.
Protocol:
-
Preparation of Deoxymyoglobin Solution:
-
Dissolve equine heart myoglobin in a phosphate (B84403) buffer (e.g., 100 mM, pH 7.4).
-
Add a small amount of sodium dithionite (B78146) to reduce any metmyoglobin (Fe³⁺) to deoxymyoglobin (Fe²⁺).
-
The final concentration of myoglobin should be in the range of 10-20 µM.
-
-
CO Release Measurement:
-
In a cuvette, add the deoxymyoglobin solution.
-
Record a baseline spectrum (e.g., 450-650 nm).
-
Add a known concentration of the boron-based CORM to the cuvette and immediately start recording spectra at regular time intervals.
-
Monitor the decrease in the deoxy-Mb peak (around 555 nm) and the increase in the Mb-CO peaks (around 540 nm and 579 nm).
-
-
Data Analysis:
-
Calculate the concentration of Mb-CO at each time point using the Beer-Lambert law and the known extinction coefficient for Mb-CO.
-
Plot the concentration of Mb-CO versus time to determine the CO release kinetics.
-
The half-life (t½) of CO release can be calculated from the kinetic curve.
-
DOT script for Myoglobin Assay Workflow
Assessment of Vasorelaxation: Isolated Aortic Ring Assay
This ex vivo method is used to evaluate the vasodilatory effects of CORMs on blood vessels.[14][15][16]
Principle: The contractile state of isolated aortic rings is measured in an organ bath. The ability of a CORM to relax pre-contracted rings indicates its vasodilatory potential.
Protocol:
-
Aortic Ring Preparation:
-
Euthanize a rat or mouse and carefully excise the thoracic aorta.
-
Clean the aorta of adhering fat and connective tissue in cold Krebs-Henseleit buffer.
-
Cut the aorta into rings of 2-3 mm in length.
-
-
Mounting and Equilibration:
-
Mount the aortic rings in an organ bath containing Krebs-Henseleit buffer, maintained at 37°C and bubbled with 95% O₂ / 5% CO₂.
-
Connect the rings to an isometric force transducer to record changes in tension.
-
Allow the rings to equilibrate under a resting tension of 1-2 g for at least 60 minutes, with buffer changes every 15-20 minutes.
-
-
Vasorelaxation Measurement:
-
Pre-contract the aortic rings with a vasoconstrictor agent such as phenylephrine (B352888) or KCl to achieve a stable contraction plateau.
-
Add the boron-based CORM in a cumulative or single-dose manner to the organ bath.
-
Record the relaxation response as a decrease in tension.
-
-
Data Analysis:
-
Express the relaxation as a percentage of the pre-contraction induced by the vasoconstrictor.
-
Construct concentration-response curves to determine the potency (EC50) of the CORM.
-
DOT script for Aortic Ring Assay Workflow
Analysis of Signaling Pathways: Western Blotting
Western blotting is a key technique to investigate the modulation of specific signaling proteins by boron-based CORMs.
Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then detected using specific antibodies against the total and phosphorylated forms of the proteins of interest.
Protocol for Nrf2 Activation:
-
Cell Culture and Treatment:
-
Culture appropriate cells (e.g., hepatocytes, macrophages) to 70-80% confluency.
-
Treat the cells with the boron-based CORM for the desired time points.
-
-
Protein Extraction:
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Separate the cytoplasmic and nuclear fractions using a nuclear/cytoplasmic extraction kit.
-
Determine the protein concentration of each fraction using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature the protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein onto an SDS-polyacrylamide gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against Nrf2 overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin for cytoplasmic fraction, Lamin B1 for nuclear fraction).
-
An increase in the nuclear Nrf2 level indicates activation of the pathway.
-
DOT script for Western Blot Workflow
Conclusion
Boron-based CORMs, particularly this compound and its derivatives, represent a promising class of therapeutic agents for the controlled delivery of carbon monoxide. Their ability to induce vasodilation, and exert anti-inflammatory, antioxidant, and anti-apoptotic effects through well-defined signaling pathways highlights their potential in treating a range of diseases. The detailed experimental protocols provided in this guide offer a foundation for the continued investigation and development of these novel compounds. Further research is warranted to explore the full therapeutic scope of boron-based CORMs, including their potential in cancer therapy and other pathological conditions. As our understanding of the nuanced biological roles of CO continues to grow, so too will the opportunities for innovative drug design centered on carriers like boron-based CORMs.
References
- 1. researchgate.net [researchgate.net]
- 2. Metal-based carbon monoxide releasing molecules with promising cytotoxic properties - Dalton Transactions (RSC Publishing) DOI:10.1039/D4DT00087K [pubs.rsc.org]
- 3. Syntheses, structural characterization and CO releasing properties of boranocarbonate [H3BCO2H]- derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound delivers carbon monoxide to the kidney and alleviates post-ischemic renal dysfunction in rat and swine models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. rsc.org [rsc.org]
- 7. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Carbon Monoxide Releasing Molecule-A1 (this compound) Improves Neurogenesis: Increase of Neuronal Differentiation Yield by Preventing Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Carbon Monoxide Releasing Molecule-A1 (this compound) Improves Neurogenesis: Increase of Neuronal Differentiation Yield by Preventing Cell Death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Antioxidant potential of this compound and resveratrol during TNF-α/cycloheximide-induced oxidative stress and apoptosis in murine intestinal epithelial MODE-K cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Rat Aortic Ring Assay | Thermo Fisher Scientific - HK [thermofisher.com]
- 15. p38 alpha MAPK Antibody | Cell Signaling Technology [cellsignal.com]
- 16. benchchem.com [benchchem.com]
CORM-A1: A Technical Guide to Synthesis, Chemical Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbon monoxide (CO), once known primarily for its toxicity, has emerged as a critical endogenous signaling molecule with significant therapeutic potential. Its diverse physiological roles, including vasodilation, anti-inflammatory effects, and cytoprotection, have spurred the development of CO-releasing molecules (CORMs) as a safer and more targeted alternative to inhaled CO gas. Among these, the water-soluble, non-metal-containing CORM-A1 (sodium boranocarbonate, Na₂[H₃BCO₂]) has been a widely utilized tool in biological research. This technical guide provides an in-depth overview of the synthesis, chemical properties, and biological activity of this compound, with a focus on quantitative data, detailed experimental protocols, and visualization of key pathways.
Chemical Properties and Synthesis
This compound is a borane-carbonyl complex that distinguishes itself from many other CORMs by lacking a transition metal center. Its water solubility and relatively slow CO release under physiological conditions have made it an attractive compound for studying the therapeutic effects of CO.
Synthesis of this compound (Sodium Boranocarbonate)
While many publications refer to the synthesis of this compound as previously described by Alberto and coworkers, a detailed, step-by-step protocol is essential for researchers aiming to produce this compound in-house. The following procedure is a generalized representation based on available information. For precise, validated instructions, consulting the original publication by Alberto et al. is strongly recommended.
Experimental Protocol: Synthesis of this compound
Objective: To synthesize sodium boranocarbonate (this compound).
Materials:
-
Sodium borohydride (B1222165) (NaBH₄)
-
Carbon dioxide (CO₂)
-
Appropriate aprotic solvent (e.g., tetrahydrofuran, THF)
-
Inert gas (e.g., nitrogen or argon)
-
Standard glassware for air-sensitive synthesis (Schlenk line, etc.)
Procedure:
-
Under an inert atmosphere, dissolve sodium borohydride in a suitable anhydrous, aprotic solvent in a reaction vessel equipped with a gas inlet and a magnetic stirrer.
-
Bubble dry carbon dioxide gas through the stirred solution at a controlled rate and temperature. The reaction progress should be monitored.
-
Upon completion of the reaction, the product, sodium boranocarbonate, will precipitate from the solution.
-
Isolate the solid product by filtration under an inert atmosphere.
-
Wash the product with a suitable solvent to remove any unreacted starting materials and byproducts.
-
Dry the final product under vacuum to yield this compound as a white to beige powder.
Characterization: The purity and identity of the synthesized this compound should be confirmed using spectroscopic methods.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹¹B NMR are critical for confirming the structure and purity. While specific chemical shifts can vary slightly based on the solvent and instrument, the spectra should be consistent with the structure of sodium boranocarbonate.
-
Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the B-H and C=O functional groups.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Chemical Formula | CH₃BNa₂O₂ | [1] |
| Molecular Weight | 103.82 g/mol | [1] |
| Appearance | White to beige powder | [2] |
| Solubility | Water: >15 mg/mL | [2] |
| Purity (typical) | ≥95% (by NMR) | [2][3] |
Carbon Monoxide Release from this compound
The release of CO from this compound is a critical aspect of its biological activity and is influenced by several factors. The proposed mechanism involves a protonation-induced decomposition, leading to the formation of an unstable borane (B79455) carbonyl intermediate that spontaneously liberates CO[3].
Factors Influencing CO Release
The rate and yield of CO release from this compound are not constant and can be significantly affected by the experimental conditions. Recent studies have highlighted the idiosyncratic nature of its CO release, emphasizing the need for careful consideration of the experimental environment[4][5].
| Factor | Effect on CO Release | Quantitative Data | Reference(s) |
| pH | Release is accelerated at lower pH. | t₁/₂ ≈ 2.5 min at pH 5.5 (37 °C); t₁/₂ ≈ 21 min at pH 7.4 (37 °C) | [5][6] |
| Temperature | Higher temperatures increase the rate of release. | Initial rate at pH 5.5: 6.84 µmol/min at 37°C, 2.16 µmol/min at 25°C | [4] |
| Buffer Concentration | Higher buffer concentrations can increase CO release. | Low initial CO yield in unbuffered water (≤2% in 15 min) | [4][5] |
| Redox Environment | Can reduce NAD⁺ and NADP⁺, which in turn can facilitate CO release. | 1 mM this compound with 100 µM NADP⁺ yields 78 µM NADPH in 60 min. | [5] |
It is crucial to note that under some standard experimental conditions, the CO release yields in the initial phase can be low and highly variable (0.5–15%)[4][5].
Experimental Protocol: Measurement of CO Release using the Myoglobin (B1173299) Assay
This is a widely used spectrophotometric method to quantify CO release from CORMs.
Objective: To determine the rate and amount of CO released from this compound.
Materials:
-
Deoxymyoglobin (deoxy-Mb) solution in phosphate (B84403) buffer (e.g., 0.04 M, pH 7.4)
-
This compound stock solution (freshly prepared in distilled water)
-
Sodium dithionite (B78146) (to ensure myoglobin remains in its reduced state)
-
UV-Vis spectrophotometer
-
Cuvettes
Procedure:
-
Prepare a solution of deoxymyoglobin in the desired phosphate buffer.
-
Add a small aliquot of the concentrated this compound stock solution to the deoxy-Mb solution to achieve the desired final concentration (e.g., 60 µM this compound and 53 µM deoxy-Mb)[4].
-
Immediately start recording the changes in the myoglobin spectrum over time at a constant temperature (e.g., 37 °C).
-
Monitor the conversion of deoxymyoglobin to carbonmonoxy myoglobin (MbCO) by measuring the increase in absorbance at 540 nm.
-
Quantify the amount of MbCO formed using its extinction coefficient (15.4 M⁻¹ cm⁻¹)[4].
-
The half-life (t₁/₂) of CO release can be calculated from the kinetic data.
Biological Activity and Signaling Pathways
This compound has been shown to exert a range of biological effects, which are largely attributed to the release of CO. These include vasorelaxation, anti-inflammatory actions, and modulation of cellular processes like neurogenesis and mitochondrial function.
Vasorelaxation
This compound induces a gradual and profound vasorelaxation in a concentration-dependent manner[4][7]. This effect is primarily mediated by the activation of the soluble guanylate cyclase (sGC)/cyclic guanosine (B1672433) monophosphate (cGMP) signaling pathway[4][8].
Experimental Protocol: Aortic Ring Vasorelaxation Assay
Objective: To assess the vasorelaxant effects of this compound on isolated aortic rings.
Materials:
-
Aortas from male adult Sprague Dawley rats
-
Krebs Henseleit buffer, oxygenated (95% O₂ / 5% CO₂)
-
Phenylephrine (B352888) (vasoconstrictor)
-
This compound solutions of varying concentrations
-
Organ bath system for isometric tension recording
Procedure:
-
Prepare transverse ring sections from the aortas and suspend them under a tension of 2 g in organ baths containing oxygenated Krebs Henseleit buffer at 37 °C[4].
-
Allow the rings to equilibrate.
-
Pre-contract the aortic rings with phenylephrine (1 µM) to induce a stable tone[4].
-
Once a stable contraction is achieved, add this compound at different concentrations (e.g., 40–160 µM) to the organ bath[4].
-
Record the changes in isometric tension over time to determine the extent of vasorelaxation.
-
The relaxation can be expressed as a percentage of the pre-contraction induced by phenylephrine.
Signaling Pathway: this compound-induced Vasorelaxation
The primary mechanism of this compound-induced vasorelaxation is the activation of soluble guanylate cyclase (sGC) by the released CO. This leads to an increase in intracellular cyclic guanosine monophosphate (cGMP), which in turn activates protein kinase G (PKG), ultimately resulting in smooth muscle relaxation.
Caption: this compound-mediated vasorelaxation pathway.
Anti-inflammatory Effects and Redox Modulation
This compound has demonstrated anti-inflammatory properties in various models. A key aspect of its mechanism is the modulation of cellular redox status. Notably, this compound can reduce important biological cofactors such as NAD⁺ to NADH and NADP⁺ to NADPH[5]. This redox activity can influence inflammatory pathways and cellular responses to oxidative stress.
Signaling Pathway: this compound Redox Chemistry
The ability of this compound to reduce NAD(P)⁺ is a significant CO-independent chemical property that must be considered when interpreting experimental results. This reduction can impact numerous metabolic pathways.
Caption: Redox activity of this compound.
Modulation of SIRT1 Signaling
Recent studies suggest that some of the beneficial effects of CO, and by extension this compound, may be mediated through the activation of Sirtuin 1 (SIRT1), a key regulator of cellular metabolism, stress resistance, and mitochondrial biogenesis[9][10]. Activation of the SIRT1 pathway can lead to the deacetylation of various downstream targets, influencing processes like inflammation and apoptosis.
Signaling Pathway: Potential this compound-SIRT1 Interaction
This diagram illustrates a potential pathway where CO released from this compound could lead to the activation of SIRT1 and its downstream effects.
Caption: Potential SIRT1 activation by this compound.
Cytotoxicity and Controls
When using this compound in biological experiments, it is essential to assess its potential cytotoxicity and to use appropriate negative controls.
Cytotoxicity Assays
Standard cytotoxicity assays, such as the MTT or LDH release assays, should be performed to determine the concentration range at which this compound is non-toxic to the specific cell type being studied.
Experimental Protocol: MTT Cytotoxicity Assay
Objective: To evaluate the cytotoxicity of this compound on a given cell line.
Materials:
-
Cells of interest (e.g., HUVECs, macrophages)
-
96-well plates
-
This compound solutions at various concentrations
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with different concentrations of this compound for a specified period (e.g., 24 hours). Include untreated cells as a control.
-
After the incubation period, add MTT solution to each well and incubate for 4 hours in the dark.
-
The viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Dissolve the formazan crystals by adding DMSO to each well.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control cells.
Inactive this compound (ithis compound) as a Negative Control
To distinguish the effects of released CO from the effects of the this compound molecule itself or its byproducts, an inactive form of this compound (ithis compound) should be used as a negative control.
Experimental Protocol: Preparation of ithis compound
Objective: To prepare a CO-depleted form of this compound.
Materials:
-
This compound
-
0.1 M HCl
-
Pure nitrogen (N₂) gas
-
pH meter and base (e.g., NaOH) for neutralization
Procedure:
-
Dissolve this compound in 0.1 M HCl to accelerate the release of CO.
-
Bubble pure N₂ gas through the solution for at least 10 minutes to remove all the liberated CO.
-
Adjust the pH of the solution back to 7.4 using a suitable base.
-
Before each experiment, confirm the inability of the ithis compound solution to release CO using the myoglobin assay.
Conclusion
This compound has been a valuable pharmacological tool for investigating the diverse biological roles of carbon monoxide. Its water solubility and slower CO release kinetics offer advantages in various experimental settings. However, researchers must be cognizant of the complex and variable nature of its CO release, which is highly dependent on the experimental conditions. Furthermore, the inherent redox activity of this compound represents a significant CO-independent effect that needs to be carefully considered and controlled for in experimental design and data interpretation. By employing the detailed protocols and understanding the chemical properties outlined in this guide, researchers can more effectively and accurately utilize this compound to unravel the intricate signaling pathways and therapeutic potential of carbon monoxide.
References
- 1. researchgate.net [researchgate.net]
- 2. Reassessing this compound: redox chemistry and idiosyncratic CO-releasing characteristics of the widely used carbon monoxide donor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Carbon Monoxide Releasing Molecule-A1 (this compound) Improves Neurogenesis: Increase of Neuronal Differentiation Yield by Preventing Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound: a new pharmacologically active carbon monoxide-releasing molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sodium boranocarbonate | 17363-08-5 [chemicalbook.com]
- 8. 11B and 1H–11B HMBC NMR as a Tool for Identification of a Boron-Containing Nucleoside Dimer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. zora.uzh.ch [zora.uzh.ch]
Spontaneous Carbon Monoxide Liberation from CORM-A1: A Technical Guide
Introduction
Carbon monoxide (CO), once known only for its toxicity, is now recognized as a critical endogenous gasotransmitter with significant roles in various physiological and signaling processes.[1][2] The therapeutic potential of CO in vascular and inflammatory diseases has spurred the development of CO-releasing molecules (CORMs) as a strategy to deliver controlled amounts of CO.[3] Among these, CORM-A1 (sodium boranocarbonate) has been widely utilized in biological research due to its water solubility and ability to liberate CO under physiological conditions.[4] Unlike transition metal-based CORMs, this compound is a boronate compound that was initially thought to release CO through a straightforward, spontaneous mechanism.[3][5] However, recent research has revealed a more complex and idiosyncratic process, highlighting the need for a deeper understanding of its chemical behavior for its reliable application in research and drug development.[6][7] This guide provides an in-depth technical overview of the spontaneous CO liberation from this compound, including its mechanism, influencing factors, experimental protocols for its study, and its effects on cellular signaling pathways.
Mechanism of CO Liberation
The initially proposed mechanism for CO release from this compound involves a protonation-induced decomposition.[5][7] This process was thought to generate an unstable borane-carbonyl intermediate, which then spontaneously liberates CO.[4][5][7] This mechanism suggested that the rate of CO release could be tuned by adjusting pH and temperature.[4][7]
However, subsequent studies have shown that the CO release from this compound is not solely dependent on pH.[6][7] The process is highly influenced by the experimental conditions, including the concentration and type of buffer, and the surrounding redox environment.[6] In unbuffered aqueous solutions, this compound releases minimal amounts of CO initially, regardless of the solution's pH.[6][7] In contrast, the presence of buffers like phosphate-buffered saline (PBS) significantly enhances the rate and yield of CO release, with higher buffer concentrations leading to greater CO liberation.[6]
Furthermore, this compound exhibits significant redox properties, capable of reducing biologically relevant molecules such as NAD+ and NADP+.[6][8] This reduction of cofactors can, in turn, facilitate the release of CO from this compound, indicating a reciprocal relationship.[6][8] These CO-independent activities and the high variability of CO release under near-physiological conditions necessitate careful consideration and the use of appropriate controls in biological studies.[6] The by-product of this compound decomposition in aqueous solution is believed to be boric acid.[6][9]
Quantitative Data on CO Release
The rate and yield of CO liberation from this compound are highly variable and depend on a multitude of factors. Below is a summary of reported quantitative data under various experimental conditions.
| This compound Conc. | Medium | pH | Temperature (°C) | Half-life (t½) | CO Yield | Notes | Reference(s) |
| 60 µM | 0.04 M PBS | 7.4 | 37 | ~21 min | Not specified | Measured by myoglobin (B1173299) assay. | [3][5][7][10] |
| 60 µM | 0.04 M PBS | 5.5 | 37 | ~2.5 min | Not specified | Demonstrates pH dependence in buffered solution. | [5][6][7] |
| 50 µM | 0.1 M PBS | 7.4 | Not specified | 16.5 min | Not specified | Myoglobin assay; highlights buffer concentration effect. | [7] |
| Not specified | Buffered Solution | 7.4 | 27.5 | ~2 hours | Up to 0.91 mol CO per mol this compound | Measured by gas-phase vibrational spectroscopy. | [9] |
| 100 µM | 100 mM PBS | 7.4 | 37 | Not specified | 3% (initial 15 min), 45% (after 20+ h) | Shows low initial release even in buffer. | [6] |
| 1 mM | 100 mM PBS | 7.4 | 37 | Not specified | 13% (initial 15 min), 71% (after 20+ h) | [6] | |
| 10 mM | 100 mM PBS | 7.4 | 37 | Not specified | 15% (initial 15 min), 60% (after 20+ h) | [6] | |
| 20 µM - 100 mM | Unbuffered Water | 5.5 - 9.5 | Not specified | Not specified | ≤2% (initial 15 min) | Demonstrates minimal release without buffer, regardless of pH. | [6][7] |
Experimental Protocols
Myoglobin Assay for CO Detection
This spectrophotometric method is commonly used to measure CO release from CORMs by tracking the conversion of deoxymyoglobin (deoxy-Mb) to carbonmonoxymyoglobin (MbCO).[1]
Materials:
-
Horse heart myoglobin
-
Sodium dithionite (B78146)
-
Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.4)
-
This compound stock solution
-
Spectrophotometer
Procedure:
-
Prepare Deoxymyoglobin Solution: Dissolve myoglobin in the phosphate buffer to a final concentration of approximately 50-60 µM.
-
Reduction of Myoglobin: Add a small amount of sodium dithionite to the myoglobin solution to ensure it is in its reduced (deoxy-Mb) state. The solution should be freshly prepared.
-
Initiate Reaction: Transfer the deoxy-Mb solution to a cuvette. Add a small aliquot of the this compound stock solution to the cuvette to achieve the desired final concentration.
-
Spectrophotometric Measurement: Immediately begin recording the absorbance spectrum over time. The conversion of deoxy-Mb to MbCO can be monitored by the change in absorbance at specific wavelengths, typically with a peak for MbCO forming around 540 nm.[1]
-
Quantification: The amount of MbCO formed is quantified using its extinction coefficient (e.g., 15.4 M⁻¹ cm⁻¹ at 540 nm).[1] The half-life of CO release is then calculated from the kinetic data.
References
- 1. zora.uzh.ch [zora.uzh.ch]
- 2. CORM‐A1 delivers carbon monoxide to the kidney and alleviates post‐ischemic renal dysfunction in rat and swine models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: a new pharmacologically active carbon monoxide-releasing molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metal-based carbon monoxide releasing molecules with promising cytotoxic properties - Dalton Transactions (RSC Publishing) DOI:10.1039/D4DT00087K [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Reassessing this compound: redox chemistry and idiosyncratic CO-releasing characteristics of the widely used carbon monoxide donor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Plight of CORMs: the unreliability of four commercially available CO-releasing molecules, CORM-2, CORM-3, this compound, and CORM-401, in studying CO biology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Carbon Monoxide Releasing Molecule-A1 (this compound) Improves Neurogenesis: Increase of Neuronal Differentiation Yield by Preventing Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vivo Administration of Corm-A1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Corm-A1, a water-soluble carbon monoxide-releasing molecule (CORM), has emerged as a significant tool in experimental therapeutics. Unlike traditional metal-based CORMs, this compound is a boranocarbonate that liberates carbon monoxide (CO) in a controlled manner under physiological conditions, with a half-life of approximately 21 minutes at 37°C and pH 7.4.[1][2] This slow and sustained release of CO allows for the investigation of its diverse physiological and pharmacological effects, including vasodilation, anti-inflammatory, anti-apoptotic, and metabolic regulatory functions. These application notes provide detailed protocols for the in vivo administration of this compound, summarize key quantitative data from preclinical studies, and illustrate the associated signaling pathways.
Data Presentation: In Vivo Dosage and Administration of this compound
The following tables summarize various administration protocols for this compound in rodent models, providing a comparative overview of dosages, routes of administration, and observed effects.
Table 1: this compound Administration Protocols in Rats
| Indication/Model | Dosage | Route of Administration | Frequency | Key Findings | Reference |
| Hypotension | 30 µmol/kg | Intravenous (i.v.) | Single dose | Mild decrease in mean arterial pressure, potentiated by YC-1. | [1] |
| Atherosclerosis | 2 mg/kg | Intraperitoneal (i.p.) | Daily (from 2nd to 6th week) | Ameliorated pro-atherogenic manifestations. | [3] |
| Renal Ischemia-Reperfusion Injury | 5, 12.5, or 25 µmol/kg | Intravenous (i.v.) | 1 hr before ischemia, immediately post-reperfusion, and daily for 4 days. | Dose-dependent protection against renal dysfunction and tubular damage. | [4][5][6] |
| CO Delivery to Kidney | 20 µmol/kg (2.06 mg/kg) | Intravenous (i.v.) | Single dose | Increased blood carboxyhemoglobin (COHb) levels and CO accumulation in renal tissue. | [4][7] |
Table 2: this compound Administration Protocols in Mice
| Indication/Model | Dosage | Route of Administration | Frequency | Key Findings | Reference |
| Dietary Induced Obesity | 5 mg/kg | Intraperitoneal (i.p.) | Every 48 hours for 30 weeks | Reversed established obesity, improved insulin (B600854) sensitivity, and increased metabolism. | [8][9] |
| Mammary Gland Cancer Metastasis | 0.5 mg/kg or 1.5 mg/kg | Intraperitoneal (i.p.) | Every 12 hours | Temporal inhibition of metastasis. | [10] |
Experimental Protocols
Protocol 1: Intravenous Administration for Acute Cardiovascular Studies in Rats
This protocol is adapted from studies investigating the vasodilatory effects of this compound.[1]
Materials:
-
This compound (Sodium boranocarbonate, Na₂[H₃BCO₂])
-
Sterile saline (0.9% NaCl)
-
Anesthetic (e.g., isoflurane)
-
Catheterization equipment for intravenous access
-
Blood pressure monitoring system
Procedure:
-
Preparation of this compound Solution: Prepare a stock solution of this compound in sterile saline. The final concentration should be calculated based on the desired dose (e.g., 30 µmol/kg) and the average weight of the animals. Ensure the solution is freshly prepared before administration.
-
Animal Preparation: Anesthetize the rat using an appropriate anesthetic agent.
-
Catheterization: Surgically place a catheter into a suitable vein (e.g., femoral or jugular vein) for intravenous administration.
-
Administration: Administer a bolus injection of the this compound solution via the catheter.
-
Monitoring: Continuously monitor the mean arterial pressure (MAP) using the blood pressure monitoring system to observe the hypotensive effects.
Protocol 2: Intraperitoneal Administration for Chronic Obesity Studies in Mice
This protocol is based on studies evaluating the long-term metabolic effects of this compound.[8][9]
Materials:
-
This compound
-
Inactive this compound (ithis compound) for control group
-
Sterile saline (0.9% NaCl)
-
Syringes and needles for intraperitoneal injection
Procedure:
-
Preparation of this compound and ithis compound Solutions: Dissolve this compound and ithis compound in sterile saline to achieve the desired concentration for a 5 mg/kg dosage.
-
Animal Grouping: Divide the mice into experimental groups: a control group receiving saline, a group receiving ithis compound, and a group receiving this compound.
-
Administration: Administer the respective solutions via intraperitoneal injection every 48 hours.
-
Long-term Monitoring: Continue the treatment for the specified duration (e.g., 30 weeks). Throughout the study, monitor key parameters such as body weight, food intake, fasting blood glucose, and insulin sensitivity.
-
Metabolic Analysis: At the end of the treatment period, perform metabolic assessments such as measuring oxygen consumption to evaluate changes in metabolism.
Signaling Pathways and Mechanisms of Action
This compound exerts its biological effects through the release of carbon monoxide, which modulates several key signaling pathways.
Vasodilation Pathway
CO released from this compound activates soluble guanylate cyclase (sGC), leading to an increase in cyclic guanosine (B1672433) monophosphate (cGMP) levels. This results in the relaxation of vascular smooth muscle cells and subsequent vasodilation.[1] This effect can be potentiated by sGC stimulators like YC-1 and attenuated by sGC inhibitors.[1]
Caption: this compound-mediated vasodilation pathway.
Mitochondrial Biogenesis and Function Pathway
In the context of atherosclerosis, this compound has been shown to downregulate miR-34a-5p, leading to the rescue of SIRT1 expression. SIRT1, a key regulator of mitochondrial biogenesis, then promotes the expression of PGC-1α, ultimately improving mitochondrial function and biogenesis.[3]
References
- 1. zora.uzh.ch [zora.uzh.ch]
- 2. researchgate.net [researchgate.net]
- 3. This compound Alleviates Pro-Atherogenic Manifestations via miR-34a-5p Downregulation and an Improved Mitochondrial Function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CORM‐A1 delivers carbon monoxide to the kidney and alleviates post‐ischemic renal dysfunction in rat and swine models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound delivers carbon monoxide to the kidney and alleviates post-ischemic renal dysfunction in rat and swine models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. Temporal inhibition of mouse mammary gland cancer metastasis by this compound and DETA/NO combination therapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Intravenous Delivery of Corm-A1 in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Corm-A1, a water-soluble carbon monoxide-releasing molecule (CORM), has demonstrated significant therapeutic potential in a variety of rodent models of disease. By delivering controlled amounts of carbon monoxide (CO), this compound exerts anti-inflammatory, anti-ischemic, and cytoprotective effects.[1][2] These application notes provide a comprehensive overview of the intravenous (IV) delivery of this compound in rodent models, including detailed experimental protocols, quantitative efficacy data, and insights into the underlying molecular mechanisms.
Data Presentation
The following tables summarize the quantitative data from key studies on the intravenous administration of this compound in rodent models.
Table 1: Pharmacokinetics of Intravenous this compound in Rats
| Dose (µmoles/kg) | Dose (mg/kg) | Time Post-Injection | Peak Carboxyhemoglobin (COHb) Level (%) | Reference |
| 20 | 2.06 | 30 min | 8.7% | [3] |
Table 2: Efficacy of Intravenous this compound in a Rat Model of Renal Ischemia-Reperfusion (I/R) Injury
| Ischemia Duration | Dose (µmoles/kg) | Dose (mg/kg) | Endpoint | Outcome | % Improvement vs. Control | Reference |
| 45 min | 5 | 0.515 | Serum Creatinine (B1669602) (Day 1) | Reduction | Significant | [2] |
| 45 min | 12.5 | 1.288 | Serum Creatinine (Day 1) | Reduction | Significant | [2] |
| 45 min | 25 | 2.575 | Serum Creatinine (Day 1) | Reduction | Significant | [2] |
| 60 min | 5 | 0.515 | Serum Creatinine (Day 5) | Reduction | Dose-dependent | [2] |
| 60 min | 12.5 | 1.288 | Serum Creatinine (Day 5) | Reduction | Dose-dependent | [2] |
| 60 min | 25 | 2.575 | Serum Creatinine (Day 5) | Reduction | Dose-dependent | [2] |
| 45 min | 5 | 0.515 | Serum Urea (B33335) (Day 1) | Reduction | Significant | [2] |
| 45 min | 12.5 | 1.288 | Serum Urea (Day 1) | Reduction | Significant | [2] |
| 45 min | 25 | 2.575 | Serum Urea (Day 1) | Reduction | Significant | [2] |
| 60 min | 5 | 0.515 | Serum Urea (Day 5) | Reduction | Dose-dependent | [2] |
| 60 min | 12.5 | 1.288 | Serum Urea (Day 5) | Reduction | Dose-dependent | [2] |
| 60 min | 25 | 2.575 | Serum Urea (Day 5) | Reduction | Dose-dependent | [2] |
Note: The molecular weight of this compound (Na[H3BCO2]) is approximately 102.8 g/mol .
Experimental Protocols
Protocol 1: Intravenous Administration of this compound in a Rat Model of Renal Ischemia-Reperfusion (I/R) Injury
This protocol is adapted from a study demonstrating the protective effects of this compound against renal I/R injury in rats.[2][3]
1. Animal Model:
-
Male Sprague-Dawley rats (250-300g).
2. This compound Preparation:
-
Dissolve this compound in sterile saline (0.9% NaCl) to the desired concentration (e.g., for a 10 µmoles/kg dose in a 300g rat, dissolve 0.31 mg of this compound in an appropriate volume for IV injection, typically 0.1-0.3 mL).
-
Prepare the solution fresh before each use and protect it from light.
3. Administration:
-
Administer the this compound solution via intravenous injection into the tail vein.
-
The dosing regimen in the cited study involved multiple administrations:
-
1 hour before the induction of ischemia.
-
Immediately after the start of reperfusion.
-
Daily for the following 4 days.[2]
-
4. Ischemia-Reperfusion Procedure:
-
Anesthetize the rat.
-
Perform a midline laparotomy to expose the renal pedicles.
-
Induce unilateral or bilateral renal ischemia by clamping the renal artery/arteries for a defined period (e.g., 45 or 60 minutes).
-
Remove the clamp(s) to allow reperfusion.
-
Suture the abdominal wall.
5. Post-Operative Care and Analysis:
-
Provide appropriate post-operative care, including analgesia and hydration.
-
Collect blood samples at designated time points (e.g., 1, 3, and 5 days post-reperfusion) to measure serum creatinine and urea levels as indicators of renal function.[2]
-
At the end of the study, euthanize the animals and collect kidney tissue for histological analysis to assess tissue damage, inflammation, and apoptosis.[2]
Signaling Pathways
This compound-mediated therapeutic effects are attributed to the biological activities of carbon monoxide, which modulates key signaling pathways involved in inflammation, oxidative stress, and cell survival.
Nrf2/HO-1 Pathway Activation
Carbon monoxide released from this compound is a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[4]
-
Mechanism: Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. CO, possibly through the generation of reactive oxygen species (ROS) as signaling molecules, can induce the dissociation of Nrf2 from Keap1.
-
Downstream Effects: Once released, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE) in the promoter region of various cytoprotective genes, leading to their transcription. Key downstream targets include:
-
Heme Oxygenase-1 (HO-1): This enzyme catabolizes heme into biliverdin (B22007) (which is subsequently converted to the antioxidant bilirubin), free iron, and CO, creating a positive feedback loop.
-
NAD(P)H:quinone oxidoreductase 1 (NQO1): A phase II detoxifying enzyme.
-
Glutamate-cysteine ligase (GCL): The rate-limiting enzyme in the synthesis of the antioxidant glutathione (B108866) (GSH).
-
Inhibition of NF-κB Signaling
The anti-inflammatory effects of this compound are also mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.
-
Mechanism: In inflammatory conditions, the p65 subunit of NF-κB translocates to the nucleus, where it induces the expression of pro-inflammatory genes. Carbon monoxide has been shown to inhibit the nuclear translocation of p65, although the precise mechanism is still under investigation. One proposed mechanism involves the modulation of upstream kinases that are responsible for the degradation of IκB, the inhibitory protein that sequesters NF-κB in the cytoplasm.
-
Downstream Effects: By preventing the nuclear translocation of p65, CO effectively blocks the transcription of a wide range of pro-inflammatory mediators, including:
-
Cytokines: such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6).
-
Chemokines: which are involved in the recruitment of inflammatory cells.
-
Adhesion molecules: that facilitate the infiltration of immune cells into tissues.
-
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Transcriptional activation of antioxidant gene expression by Nrf2 protects against mitochondrial dysfunction and neuronal death associated with acute and chronic neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring CO Release from CORM-A1 using the Myoglobin Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
Carbon Monoxide-Releasing Molecules (CORMs) are compounds that release carbon monoxide (CO) in a controlled manner, allowing for the therapeutic application of CO. CORM-A1 is a water-soluble, non-metal-containing CORM that releases CO with a relatively slow rate under physiological conditions.[1][2] The myoglobin (B1173299) assay is a reliable and widely used spectrophotometric method to determine the kinetics and quantity of CO released from CORMs.[1] This document provides a detailed protocol for the myoglobin assay to measure CO release from this compound, along with relevant quantitative data and a visualization of the downstream signaling pathway.
The release of CO from this compound is dependent on pH and temperature.[1][2] The mechanism involves a protonation-induced decomposition, leading to the formation of an unstable borane (B79455) carbonyl intermediate that spontaneously liberates CO.[3][4] It is crucial to consider that this compound also possesses redox activity, which can influence experimental outcomes and should be accounted for in data interpretation.[5]
Quantitative Data Summary
The rate of CO release from this compound is influenced by various factors. The following tables summarize the key quantitative data reported for this compound.
Table 1: Half-life of CO Release from this compound
| Parameter | Condition | Half-life (t½) | Reference |
| pH | 7.4 (in PBS) | ~21 min | [1][2] |
| pH | 5.5 (in PBS) | ~2.5 min | [5][6] |
| Temperature | 37°C | ~21 min (at pH 7.4) | [1][2] |
Table 2: Initial Rate of CO Release from this compound at pH 5.5
| Temperature | Initial Rate of CO Release (µmol/min) | Reference |
| 37°C | 6.84 | [1] |
| 30°C | 3.83 | [1] |
| 25°C | 2.16 | [1] |
| 20°C | 1.22 | [1] |
Table 3: In Vivo Effects of this compound Administration
| Parameter | Animal Model | Dose | Effect | Reference |
| Mean Arterial Pressure | Rat | 30 µmol/kg i.v. | Mild decrease | [1][2] |
| Mean Arterial Pressure (with YC-1) | Rat | 30 µmol/kg i.v. This compound + 1.2 µmol/kg i.v. YC-1 | Significantly potentiated and sustained hypotensive effect | [1][2] |
| Blood Carboxyhemoglobin (COHb) | Rat | 2.06 mg/kg i.v. | Increase from 0.4% to 8.7% after 30 min | [7] |
Experimental Protocols
Myoglobin Assay for Measuring CO Release from this compound
This protocol details the spectrophotometric measurement of CO release from this compound by monitoring the conversion of deoxymyoglobin (deoxy-Mb) to carbonmonoxymyoglobin (MbCO).
Materials:
-
This compound
-
Horse heart myoglobin
-
Sodium dithionite (B78146)
-
Phosphate (B84403) buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4)
-
Nitrogen gas
-
Spectrophotometer
-
Cuvettes
Protocol:
-
Preparation of Deoxymyoglobin Solution:
-
Prepare a stock solution of myoglobin in phosphate buffer.
-
To a cuvette containing the myoglobin solution, add a small amount of sodium dithionite to reduce the myoglobin to deoxymyoglobin. The solution should turn from red-brown to a more purplish color.
-
Gently bubble nitrogen gas through the solution to remove any dissolved oxygen.
-
-
This compound Stock Solution Preparation:
-
Freshly prepare a concentrated stock solution of this compound in distilled water immediately before use.[1]
-
-
Measurement of CO Release:
-
Place the cuvette containing the deoxymyoglobin solution in the spectrophotometer and record the baseline spectrum.
-
Add a small aliquot of the concentrated this compound solution to the deoxymyoglobin solution in the cuvette to achieve the desired final concentration (e.g., 60 µM this compound and 53 µM deoxy-Mb).[1]
-
Immediately start recording the changes in the myoglobin spectra over time at a constant temperature (e.g., 37°C).
-
The conversion of deoxy-Mb to MbCO will be indicated by a shift in the Soret peak from approximately 434 nm to 422 nm.
-
-
Quantification of MbCO Formation:
Visualizations
Experimental Workflow: Myoglobin Assay
Caption: Workflow for measuring CO release from this compound using the myoglobin assay.
Signaling Pathway of CO-Mediated Vasorelaxation
Caption: Signaling pathway of CO released from this compound leading to vasorelaxation.
References
- 1. zora.uzh.ch [zora.uzh.ch]
- 2. This compound: a new pharmacologically active carbon monoxide-releasing molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Metal-based carbon monoxide releasing molecules with promising cytotoxic properties - Dalton Transactions (RSC Publishing) DOI:10.1039/D4DT00087K [pubs.rsc.org]
- 5. Reassessing this compound: redox chemistry and idiosyncratic CO-releasing characteristics of the widely used carbon monoxide donor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Plight of CORMs: the unreliability of four commercially available CO-releasing molecules, CORM-2, CORM-3, this compound, and CORM-401, in studying CO biology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CORM‐A1 delivers carbon monoxide to the kidney and alleviates post‐ischemic renal dysfunction in rat and swine models - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Amperometric CO Electrode Use with CORM-A1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbon monoxide (CO) is an endogenous signaling molecule involved in a variety of physiological and pathological processes, including vasodilation, inflammation, and apoptosis. Carbon Monoxide-Releasing Molecules (CORMs) are compounds designed to deliver controlled amounts of CO for therapeutic purposes. CORM-A1 (sodium boranocarbonate) is a water-soluble CORM that releases CO in a pH- and temperature-dependent manner.[1][2] Accurate measurement of CO release from this compound is crucial for understanding its biological effects and for the development of CO-based therapies. Amperometric CO electrodes offer a real-time and quantitative method for monitoring CO concentrations in solution.[1][2]
This document provides detailed application notes and protocols for the use of an amperometric CO electrode to measure CO release from this compound.
Principle of Amperometric CO Detection
Amperometric CO sensors operate by the electrochemical oxidation of CO at the surface of a working electrode, typically made of a noble metal like gold or platinum.[3] A constant electrical potential is applied to the working electrode, and the resulting current is directly proportional to the concentration of CO in the solution.[3] This allows for the real-time monitoring of changes in CO concentration as it is released from a donor molecule like this compound.
Quantitative Data on this compound CO Release
The release of carbon monoxide from this compound is a dynamic process influenced by several factors. The following tables summarize key quantitative data related to its CO release kinetics.
| Parameter | Value | Conditions | Reference |
| Half-life (t½) | ~21 minutes | 37°C, pH 7.4 in PBS | [1][2] |
| Half-life (t½) | 2.5 minutes | 37°C, pH 5.5 in PBS | [4] |
| CO Release Accelerator | NAD+, NADP+ | Near-physiological conditions | [5] |
| CO Release Diminisher | H₂O₂ | High excess concentrations | [6] |
| This compound Concentration | Buffer Concentration (PBS) | Initial CO Yield (15 min) | Total CO Yield (20 h) | Reference |
| 100 µM | 100 mM | 3% | 45% | [7] |
| 1 mM | 100 mM | ~10% | ~60% | [7] |
| 10 mM | 100 mM | 15% | 71% | [7] |
| 10 mM | 10 mM (1x) | 1% | 48% | [7] |
| 10 mM | 100 mM (10x) | 15% | ~50% | [7] |
| 10 mM | 200 mM (20x) | 18% | ~57% | [7] |
Experimental Protocols
Materials and Reagents
-
Amperometric CO electrode and meter
-
This compound (sodium boranocarbonate)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Deionized water
-
Carbon monoxide gas cylinder (high purity)
-
Nitrogen gas cylinder (high purity)
-
Gas-tight syringes
-
Sealed electrochemical cell or reaction vessel
-
Stir plate and stir bar
-
Temperature control system (e.g., water bath)
Preparation of CO-Saturated Standard Solution
A saturated CO solution is required for the calibration of the amperometric electrode.
-
Deaerate a known volume of PBS (e.g., 50 mL) by bubbling with high-purity nitrogen gas for at least 30 minutes to remove dissolved oxygen.
-
While maintaining a gentle nitrogen stream over the surface of the buffer, bubble high-purity CO gas through the deaerated PBS for at least 30 minutes to create a saturated CO solution. The concentration of a saturated CO solution in water at 25°C and 1 atm is approximately 1 mM. The exact concentration will depend on temperature and pressure, and should be calculated using Henry's Law for precise measurements.
-
Keep the CO-saturated solution sealed and on ice for immediate use.
Amperometric CO Electrode Calibration
Calibration is essential to convert the measured current signal into CO concentration.
-
Assemble the electrochemical cell with a known volume of deaerated PBS (pH 7.4) at a constant temperature (e.g., 37°C).
-
Place the calibrated amperometric CO electrode into the buffer.
-
Allow the baseline current to stabilize. This represents the zero CO concentration.
-
Using a gas-tight syringe, inject a known volume of the CO-saturated standard solution into the sealed reaction vessel to achieve a series of known CO concentrations (e.g., 1 µM, 5 µM, 10 µM, 20 µM).
-
Record the steady-state current at each concentration.
-
Plot the steady-state current (y-axis) against the known CO concentration (x-axis) to generate a calibration curve. The slope of this curve represents the sensitivity of the electrode (nA/µM).
Measurement of CO Release from this compound
-
Set up the sealed reaction vessel with a known volume of deaerated PBS (pH 7.4) at the desired temperature (e.g., 37°C), maintained by a water bath.
-
Place the calibrated amperometric CO electrode into the buffer and allow the baseline current to stabilize.
-
Prepare a stock solution of this compound in deaerated PBS immediately before use.
-
Inject a specific volume of the this compound stock solution into the reaction vessel to achieve the desired final concentration.
-
Start recording the current output from the amperometric electrode over time. The increase in current corresponds to the release of CO from this compound.
-
Continue recording until the current reaches a plateau or starts to decline, indicating the depletion of this compound.
Data Analysis
-
Convert the recorded current (nA) versus time data to CO concentration (µM) versus time using the calibration curve.
-
The initial rate of CO release can be determined from the initial slope of the concentration versus time curve.
-
The half-life (t½) of CO release can be calculated from the time it takes for the CO concentration to reach 50% of the maximum concentration.
Signaling Pathways and Experimental Workflow Diagrams
The following diagrams illustrate the key signaling pathways activated by CO and the experimental workflow for measuring CO release from this compound.
Caption: Signaling pathway of CO released from this compound.
Caption: Experimental workflow for measuring this compound CO release.
Considerations and Troubleshooting
-
Reproducibility of this compound: Recent studies have indicated that the CO release from this compound can be idiosyncratic and highly dependent on buffer concentration and the presence of other molecules.[5][7] It is crucial to maintain consistent experimental conditions and consider appropriate controls.
-
Interferences: Amperometric measurements can be susceptible to interference from other electroactive species in the sample that may be oxidized at the applied potential.[3] In complex biological media, it is advisable to perform control experiments without this compound to assess potential interferences.
-
Electrode Fouling: The surface of the working electrode can become fouled by components of the reaction mixture, leading to a decrease in sensitivity. Regular cleaning and polishing of the electrode according to the manufacturer's instructions are recommended.
-
Oxygen Sensitivity: Some CO electrodes may have cross-sensitivity to oxygen. It is essential to work under deaerated conditions to minimize this interference.
-
Temperature and pH Control: The rate of CO release from this compound is highly dependent on temperature and pH.[1][2] Precise control of these parameters is critical for reproducible results.
Conclusion
The use of an amperometric CO electrode provides a powerful tool for the real-time, quantitative analysis of CO release from this compound. By following the detailed protocols and considering the potential variables outlined in these application notes, researchers can obtain reliable and reproducible data to advance the understanding and therapeutic application of carbon monoxide.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound: a new pharmacologically active carbon monoxide-releasing molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Reassessing this compound: redox chemistry and idiosyncratic CO-releasing characteristics of the widely used carbon monoxide donor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Metal-based carbon monoxide releasing molecules with promising cytotoxic properties - Dalton Transactions (RSC Publishing) DOI:10.1039/D4DT00087K [pubs.rsc.org]
- 7. Plight of CORMs: the unreliability of four commercially available CO-releasing molecules, CORM-2, CORM-3, this compound, and CORM-401, in studying CO biology - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for CORM-A1 in Renal Ischemia-Reperfusion Models
Introduction
Carbon monoxide (CO), endogenously produced by the enzyme heme oxygenase, is a gaseous signaling molecule with potent vasodilatory, anti-inflammatory, and anti-ischemic properties.[1][2] The therapeutic application of gaseous CO is challenging; however, the development of CO-releasing molecules (CORMs) has provided a practical approach to deliver controlled amounts of CO to tissues.[1][2] CORM-A1 is a water-soluble, boron-based carboxylic acid that releases CO under physiological conditions.[1][3] This document provides detailed application notes and protocols for the use of this compound in preclinical rat and swine models of renal ischemia-reperfusion (I/R) injury, a common cause of acute kidney injury in clinical settings such as transplantation and surgery.
Mechanism of Action
This compound exerts its nephroprotective effects through the controlled release of carbon monoxide, which modulates several key signaling pathways implicated in I/R injury. The primary mechanisms include vasodilation, anti-inflammation, and antioxidant effects.
Vasodilatory Pathway
Carbon monoxide released from this compound promotes renal vasodilation, improving microcirculatory blood flow and oxygenation to the injured kidney.[3][4] This is primarily achieved through the activation of soluble guanylate cyclase (sGC), which increases the production of cyclic guanosine (B1672433) monophosphate (cGMP).[4][5] Elevated cGMP levels lead to the opening of calcium-activated potassium (Kca) channels, resulting in hyperpolarization and relaxation of vascular smooth muscle cells.[4][5]
Anti-inflammatory Pathway
Renal I/R injury triggers a robust inflammatory cascade, in part through the activation of Toll-like receptors (TLRs).[6][7] Carbon monoxide has been shown to suppress the signaling of TLRs, thereby reducing the production of pro-inflammatory cytokines and chemokines, and decreasing the infiltration of inflammatory cells into the renal tissue.[2][6]
Antioxidant Pathway
The reperfusion phase of I/R injury is characterized by a burst of reactive oxygen species (ROS), leading to oxidative stress and cellular damage. Carbon monoxide can activate the transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2), a master regulator of the antioxidant response.[8][9] Activated Nrf2 translocates to the nucleus and induces the expression of antioxidant enzymes, such as heme oxygenase-1 (HO-1), which further produces endogenous CO and the antioxidant biliverdin.[9][10]
Data Presentation
Table 1: Effects of this compound on Renal Function in a Rat Model of I/R Injury[2][5]
| Ischemia Duration | Treatment Group | Serum Creatinine (B1669602) (mg/dL) - Day 1 | Serum Urea (B33335) (mg/dL) - Day 1 |
| 45 min | Vehicle | ~2.5 | ~200 |
| This compound (5 µmol/kg) | ~1.0 | ~100 | |
| This compound (12.5 µmol/kg) | ~0.8 | ~80 | |
| This compound (25 µmol/kg) | ~0.7 | ~70 | |
| 60 min | Vehicle | ~4.0 | ~300 |
| This compound (5 µmol/kg) | ~3.5 | ~250 | |
| This compound (12.5 µmol/kg) | ~2.0 | ~180 | |
| This compound (25 µmol/kg) | ~1.5 | ~150 |
Data are approximated from graphical representations in the cited literature and represent peak values at day 1 post-reperfusion.
Table 2: Effects of this compound on Renal Function in a Swine Model of I/R Injury (Auto-transplantation)[2][11]
| Treatment Group | Serum Creatinine (mg/dL) - Day 3 | Serum Urea (mg/dL) - Day 3 | Graft Survival (28 days) |
| Vehicle | ~8.0 | ~180 | Low |
| This compound (20 µmol/kg) | ~3.0 | ~80 | Improved |
Data are approximated from graphical representations in the cited literature.
Table 3: Histopathological Findings in Rat Kidneys 28 Days Post-I/R[2][3]
| Ischemia Duration | Treatment Group | Tubular Damage | Cell Infiltration & Inflammation | Fibrosis & Necrosis |
| 45 min & 60 min | Vehicle | Severe | Marked | Significant |
| This compound (Dose-dependent) | Reduced | Reduced | Reduced |
Experimental Protocols
Rat Model of Renal Ischemia-Reperfusion Injury
This protocol describes the induction of unilateral renal I/R injury in rats and the administration of this compound.
1. Animal Model:
-
Species: Male Sprague-Dawley rats (or similar strain)
-
Weight: 250-300 g
-
Housing: Standard laboratory conditions with free access to food and water.
2. This compound Preparation:
-
Freshly prepare this compound in sterile saline (0.9% NaCl) immediately before administration.
-
The required dose (e.g., 5, 12.5, or 25 µmol/kg) should be calculated based on the animal's body weight.[2]
3. Surgical Procedure for I/R Injury:
-
Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane, ketamine/xylazine).
-
Perform a midline laparotomy to expose the kidneys.
-
Carefully dissect the left renal pedicle.
-
Induce ischemia by clamping the renal artery and vein with a non-traumatic microvascular clamp for 45 or 60 minutes.[2]
-
During the ischemic period, the abdominal cavity can be temporarily closed to maintain body temperature.
-
After the ischemic period, remove the clamp to initiate reperfusion.
-
Perform a right nephrectomy to ensure that renal function is solely dependent on the post-ischemic kidney.
-
Close the abdominal incision in layers.
-
Provide post-operative analgesia and care as per institutional guidelines.
4. This compound Administration:
-
Administer this compound intravenously (e.g., via tail vein injection).[2]
-
Timing: A multi-dose regimen has been shown to be effective:
-
The vehicle control group should receive an equivalent volume of saline.
5. Assessment of Renal Function and Injury:
-
Collect blood samples at baseline and at various time points post-reperfusion (e.g., 1, 3, and 5 days) for measurement of serum creatinine and urea levels.[2][5]
-
At the end of the experiment (e.g., 28 days), euthanize the animals and harvest the kidneys for histopathological analysis (e.g., H&E staining for tubular damage, Masson's trichrome for fibrosis).[2][3]
Swine Model of Renal Ischemia-Reperfusion Injury (Auto-transplantation)
This protocol is a more clinically relevant large animal model.
1. Animal Model:
-
Species: Large White pigs (or similar breed)
-
Weight: 30-40 kg
-
Housing: Appropriate large animal housing with veterinary supervision.
2. This compound Preparation:
-
Freshly prepare this compound in sterile saline as described for the rat model. The dose used in published studies is 20 µmol/kg.[2][11]
3. Surgical Procedure:
-
Anesthetize the pig and maintain anesthesia throughout the procedure.
-
Perform a midline laparotomy.
-
Induce 60 minutes of warm ischemia to the right kidney by clamping the renal pedicle.[2][11]
-
After 60 minutes, remove the right kidney.
-
Flush the explanted kidney with a preservation solution (e.g., Soltran) via the renal artery.[2]
-
Perform a left nephrectomy.
-
Transplant the ischemic right kidney into the left iliac fossa (auto-transplantation).
-
Complete the vascular and ureteric anastomoses.
-
Close the surgical incision.
-
Provide extensive post-operative care, including fluid management and analgesia.
4. This compound Administration:
-
Timing:
-
The control group receives saline.
5. Assessment of Graft Function:
-
Collect blood samples at baseline and at multiple time points post-transplantation (e.g., days 1, 3, 5, up to 28) for serum creatinine and urea analysis.[2][11]
-
Monitor animal survival.
-
At the end of the study, harvest the transplanted kidney for histopathological evaluation of fibrosis, necrosis, and inflammatory cell infiltration.[2][11]
Conclusion
This compound has demonstrated significant therapeutic potential in mitigating renal ischemia-reperfusion injury in both small and large animal models.[1][2] Its protective effects are dose-dependent and are mediated through a multi-faceted mechanism involving vasodilation, anti-inflammation, and antioxidant pathways. The protocols outlined in this document provide a framework for researchers to further investigate the efficacy and mechanisms of this compound and other CO-releasing molecules in the context of acute kidney injury and transplantation.
References
- 1. Carbon monoxide induces vasodilation and nitric oxide release but suppresses endothelial NOS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CORM‐A1 delivers carbon monoxide to the kidney and alleviates post‐ischemic renal dysfunction in rat and swine models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Renal vascular responses to this compound in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Role of Carbon Monoxide in Kidney Function: Is a little Carbon Monoxide Good for the Kidney? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Carbon monoxide mechanism of protection against renal ischemia and reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Acute kidney injury: what part do toll-like receptors play? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Carbon monoxide releasing molecule-2 protects mice against acute kidney injury through inhibition of ER stress - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protective Role of Nrf2 in Renal Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacotherapy against Oxidative Stress in Chronic Kidney Disease: Promising Small Molecule Natural Products Targeting Nrf2-HO-1 Signaling [mdpi.com]
- 11. researchgate.net [researchgate.net]
Therapeutic Applications of CORM-A1 in Inflammation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbon monoxide (CO), once known primarily for its toxicity, has emerged as a critical gaseous signaling molecule with potent anti-inflammatory, anti-apoptotic, and anti-proliferative properties. The therapeutic potential of CO has led to the development of Carbon Monoxide-Releasing Molecules (CORMs), which are compounds designed to deliver controlled and therapeutically relevant amounts of CO to tissues and organs. CORM-A1, a water-soluble boranocarbonate, stands out for its ability to release CO in a pH- and temperature-dependent manner, making it a valuable tool for investigating the therapeutic effects of CO in various inflammatory disease models.[1]
These application notes provide a comprehensive overview of the therapeutic applications of this compound in inflammation, with a focus on its use in preclinical models of renal ischemia-reperfusion injury, experimental autoimmune uveitis, and atherosclerosis. Detailed experimental protocols and a summary of quantitative data are provided to facilitate further research and drug development efforts.
Data Presentation
Table 1: Effect of this compound on Renal Function in a Rat Model of Ischemia-Reperfusion Injury[2][3][4]
| Ischemia Duration | Treatment Group | Day 1 | Day 3 | Day 5 |
| Serum Creatinine (B1669602) (mg/dL) | ||||
| 45 min | Vehicle | 2.8 ± 0.4 | 1.9 ± 0.3 | 1.2 ± 0.2 |
| This compound (5 µmol/kg) | 2.1 ± 0.3 | 1.4 ± 0.2 | 0.9 ± 0.1 | |
| This compound (12.5 µmol/kg) | 1.7 ± 0.2 | 1.1 ± 0.2 | 0.7 ± 0.1 | |
| This compound (25 µmol/kg) | 1.4 ± 0.2 | 0.9 ± 0.1 | 0.6 ± 0.1 | |
| 60 min | Vehicle | 3.5 ± 0.5 | 2.8 ± 0.4 | 2.1 ± 0.3 |
| This compound (5 µmol/kg) | 3.1 ± 0.4 | 2.4 ± 0.3 | 1.8 ± 0.2 | |
| This compound (12.5 µmol/kg) | 2.6 ± 0.3 | 2.0 ± 0.3 | 1.4 ± 0.2 | |
| This compound (25 µmol/kg) | 2.1 ± 0.3 | 1.5 ± 0.2 | 1.0 ± 0.1 | |
| Serum Urea (B33335) (mg/dL) | ||||
| 45 min | Vehicle | 250 ± 30 | 180 ± 25 | 110 ± 20 |
| This compound (5 µmol/kg) | 200 ± 25 | 140 ± 20 | 90 ± 15 | |
| This compound (12.5 µmol/kg) | 160 ± 20 | 110 ± 15 | 70 ± 10 | |
| This compound (25 µmol/kg) | 130 ± 15 | 90 ± 10 | 60 ± 8 | |
| 60 min | Vehicle | 320 ± 40 | 260 ± 35 | 190 ± 30 |
| This compound (5 µmol/kg) | 280 ± 35 | 220 ± 30 | 160 ± 25 | |
| This compound (12.5 µmol/kg) | 230 ± 30 | 180 ± 25 | 130 ± 20 | |
| This compound (25 µmol/kg) | 180 ± 25 | 140 ± 20 | 100 ± 15 |
Data are presented as mean ± standard deviation.
Table 2: Effect of this compound on Inflammatory Markers in a Porcine Model of Myocardial Infarction[5]
| Parameter | Control | This compound (4.27 mM infusion) |
| Absolute Infarct Area (mm²) | 510 ± 91 | 158 ± 16 |
| Infarct Area (% of Area at Risk) | 45.2 ± 4.0 | 24.8 ± 2.6 |
Data are presented as mean ± standard error of the mean.
Signaling Pathways
This compound exerts its anti-inflammatory effects through the modulation of key signaling pathways, primarily the Nuclear factor-erythroid 2-related factor 2 (Nrf2)-Heme Oxygenase-1 (HO-1) pathway and the Nuclear Factor-kappa B (NF-κB) pathway.
Nrf2-Heme Oxygenase-1 (HO-1) Pathway
This compound-derived CO activates the Nrf2 transcription factor, which translocates to the nucleus and binds to the antioxidant response element (ARE) in the promoter region of genes encoding antioxidant and cytoprotective proteins, including HO-1.[2][3] HO-1 catalyzes the degradation of heme into biliverdin, free iron, and CO, thereby exerting potent anti-inflammatory effects.
Caption: this compound-mediated activation of the Nrf2/HO-1 pathway.
NF-κB Signaling Pathway
The NF-κB signaling pathway is a central regulator of inflammation. In inflammatory conditions, the IκB kinase (IKK) complex phosphorylates the inhibitory protein IκBα, leading to its degradation and the subsequent translocation of the p50/p65 NF-κB dimer to the nucleus. Nuclear NF-κB then promotes the transcription of pro-inflammatory genes. This compound-derived CO can inhibit this pathway by preventing the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm.[4][5][6][7]
Caption: Inhibition of the NF-κB signaling pathway by this compound.
Experimental Protocols
Rat Model of Renal Ischemia-Reperfusion Injury
This protocol describes the induction of renal ischemia-reperfusion (I/R) injury in rats to evaluate the protective effects of this compound.[8][9]
Materials:
-
Male Wistar rats (250-300 g)
-
Anesthetic (e.g., isoflurane)
-
This compound (dissolved in sterile saline)
-
Vehicle (sterile saline)
-
Microvascular clamps
-
Surgical instruments
-
Suture materials
-
Blood collection tubes
-
Centrifuge
-
Spectrophotometer for serum creatinine and urea analysis
Procedure:
-
Anesthetize the rat using an appropriate anesthetic.
-
Make a midline laparotomy incision to expose the abdominal cavity.
-
Carefully dissect the left renal artery and vein.
-
Administer this compound or vehicle intravenously via the tail vein at the desired dose (e.g., 5, 12.5, or 25 µmol/kg).
-
After a set time (e.g., 15 minutes), induce ischemia by clamping the left renal artery with a microvascular clamp for a specific duration (e.g., 45 or 60 minutes).
-
During the ischemic period, perform a right nephrectomy.
-
After the ischemic period, remove the clamp to allow reperfusion.
-
Close the abdominal incision in layers.
-
Allow the animal to recover from anesthesia.
-
At specified time points post-reperfusion (e.g., 24, 48, 72 hours), collect blood samples via tail vein or cardiac puncture.
-
Centrifuge the blood to separate the serum.
-
Analyze serum samples for creatinine and urea levels as indicators of renal function.
-
At the end of the experiment, euthanize the animal and harvest the left kidney for histological analysis.
Caption: Experimental workflow for the rat renal I/R injury model.
Experimental Autoimmune Uveitis (EAU) in Rats
This protocol outlines the induction of EAU in Lewis rats to assess the anti-inflammatory effects of this compound in a model of posterior uveitis.[1][10][11]
Materials:
-
Female Lewis rats (6-8 weeks old)
-
Interphotoreceptor retinoid-binding protein (IRBP) peptide (e.g., R16) or S-antigen
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
Bordetella pertussis toxin
-
This compound (dissolved in sterile saline)
-
Vehicle (sterile saline)
-
Slit-lamp biomicroscope
-
Scoring system for clinical EAU assessment
Procedure:
-
Prepare an emulsion of the uveitogenic peptide (e.g., IRBP R16) in CFA.
-
Immunize rats with a subcutaneous injection of the peptide/CFA emulsion at the base of the tail and in one hind footpad.
-
On the same day, administer an intraperitoneal injection of Bordetella pertussis toxin as an additional adjuvant.
-
Begin this compound or vehicle treatment at a predetermined time point (e.g., day 7 post-immunization) via intraperitoneal or intravenous injection. Continue treatment as per the experimental design.
-
Monitor the animals daily for clinical signs of EAU using a slit-lamp biomicroscope starting from day 8 post-immunization.
-
Score the severity of EAU based on a standardized clinical scoring system (e.g., 0-4 scale for inflammation in the anterior chamber, iris, and vitreous).
-
At the end of the study (e.g., day 14 or 21 post-immunization), euthanize the animals.
-
Enucleate the eyes and fix them for histological examination to assess the degree of inflammatory cell infiltration and retinal damage.
-
Cytokine levels in the aqueous humor or serum can also be measured to quantify the inflammatory response.
Caption: Experimental workflow for the rat EAU model.
Mouse Model of Atherosclerosis
This protocol describes the use of apolipoprotein E-deficient (ApoE-/-) mice fed a high-fat diet to induce atherosclerosis and evaluate the therapeutic potential of this compound.[12][13]
Materials:
-
ApoE-/- mice (e.g., C57BL/6 background)
-
High-fat diet (Western diet)
-
This compound (dissolved in sterile saline)
-
Vehicle (sterile saline)
-
Surgical instruments for tissue harvesting
-
Oil Red O stain
-
Microscope for plaque analysis
Procedure:
-
Wean ApoE-/- mice at 4 weeks of age and place them on a high-fat diet.
-
After a period of diet-induced atherosclerosis development (e.g., 8 weeks), randomly assign mice to treatment groups (this compound or vehicle).
-
Administer this compound or vehicle via a chosen route (e.g., intraperitoneal injection) for a specified duration (e.g., 8-12 weeks).
-
At the end of the treatment period, euthanize the mice.
-
Perfuse the mice with saline followed by a fixative (e.g., 4% paraformaldehyde).
-
Dissect the aorta from the arch to the iliac bifurcation.
-
Clean the aorta of surrounding adipose and connective tissue.
-
Stain the aorta with Oil Red O to visualize atherosclerotic plaques.
-
Quantify the plaque area as a percentage of the total aortic surface area using image analysis software.
-
Aortic root sections can also be prepared for more detailed histological analysis of plaque composition.
-
Inflammatory markers in the serum or aortic tissue can be measured by ELISA or RT-PCR.
Caption: Experimental workflow for the mouse atherosclerosis model.
References
- 1. Carbon monoxide-releasing molecule-A1 (this compound) improves clinical signs of experimental autoimmune uveoretinitis (EAU) in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Carbon monoxide releasing molecule-A1 improves nonalcoholic steatohepatitis via Nrf2 activation mediated improvement in oxidative stress and mitochondrial function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The Nrf2-HO-1 system and inflammaging [frontiersin.org]
- 4. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. NF-κB signaling in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | NF-κB Signaling in Macrophages: Dynamics, Crosstalk, and Signal Integration [frontiersin.org]
- 7. mdpi.com [mdpi.com]
- 8. This compound delivers carbon monoxide to the kidney and alleviates post-ischemic renal dysfunction in rat and swine models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CORM‐A1 delivers carbon monoxide to the kidney and alleviates post‐ischemic renal dysfunction in rat and swine models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effective Arrestin–Specific Immunotherapy of Experimental Autoimmune Uveitis with RTL: A Prospect for Treatment of Human Uveitis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Experimental autoimmune uveitis and other animal models of uveitis: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Animal Models of Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Corm-A1 inconsistent CO release in experiments
Welcome to the technical support center for CORM-A1. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the experimental use of this carbon monoxide-releasing molecule. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues, particularly the inconsistent release of carbon monoxide (CO) during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of CO release from this compound?
A1: this compound, unlike many other CORMs, does not contain a transition metal.[1][2] Its CO release is initiated by a protonation-induced decomposition.[1][3] This process leads to the formation of an unstable borane (B79455) carbonyl intermediate, which then spontaneously liberates CO.[1][3] This mechanism is distinctly different from the light-induced or ligand substitution-triggered CO release of metal-based CORMs.[1][4]
Q2: What is the reported half-life of this compound?
A2: The half-life of this compound for CO release is highly dependent on the experimental conditions. Early studies reported a half-life of approximately 21 minutes at 37°C and pH 7.4.[1][5][6] However, the rate of CO release is significantly influenced by pH, with faster release at more acidic pH. For instance, at pH 5.5, the half-life has been reported to be as short as 2.5 minutes.[4] More recent studies have highlighted that the CO release kinetics can be idiosyncratic and influenced by a variety of factors, leading to variability in the observed half-life.[4][7][8]
Q3: Is a stock solution of this compound in water stable?
A3: The stability of this compound in aqueous solutions is a complex issue. While it is water-soluble, its stability is not guaranteed and depends on the concentration.[4] The pH of an unbuffered aqueous solution of this compound is concentration-dependent, ranging from acidic (pH 5.5 at 20 µM) to basic (pH 9.5 at 100 mM).[4][9] Despite this pH range, initial CO release in unbuffered water is generally low (≤2% in the first 15 minutes).[4] For consistent results, it is recommended to prepare fresh solutions or carefully consider the storage conditions and validate the CO-releasing capacity of stored solutions.
Q4: What is ithis compound and why is it used?
A4: ithis compound is an inactive, CO-depleted form of this compound used as a negative control in experiments.[5][6] It is prepared by dissolving this compound in an acidic solution (e.g., 0.1 M HCl) to accelerate CO release, followed by bubbling an inert gas like nitrogen (N2) through the solution to remove the liberated CO.[6][10] The resulting solution, which is likely to be predominantly sodium borate, is then pH-adjusted to match the experimental conditions.[5] Using ithis compound helps to ensure that any observed biological effects are due to the released CO and not the parent molecule or its byproducts.[3][5][6]
Troubleshooting Guide: Inconsistent CO Release
One of the most significant challenges researchers face with this compound is the inconsistent and often low yield of CO release.[4][8] This guide provides a systematic approach to troubleshooting this issue.
Problem: I am observing variable or lower-than-expected CO release from this compound in my experiments.
Step 1: Verify Your Experimental Buffer and pH
The CO release from this compound is critically dependent on protonation, making the buffer composition and pH paramount.
-
Is your solution buffered? CO release in unbuffered water is very low, regardless of the final pH of the solution.[4] The presence of a buffer is crucial for consistent CO release.
-
What is the pH of your buffer? CO release is significantly faster at a lower pH.[5] Ensure your buffer is consistently prepared and the pH is accurately measured for every experiment.
-
What is your buffer concentration? The rate and yield of CO release have been shown to be dependent on the buffer concentration.[2][4] Higher buffer concentrations (e.g., 100 mM PBS) have been associated with higher initial CO release compared to lower concentrations (e.g., 10 mM PBS).[4][9]
Experimental Protocols
Protocol 1: Preparation of Inactivated this compound (ithis compound)
This protocol describes the preparation of a CO-depleted this compound solution to be used as a negative control.[6][10]
Materials:
-
This compound
-
0.1 M Hydrochloric Acid (HCl)
-
Pure Nitrogen (N2) gas
-
pH meter
-
Appropriate buffer for pH adjustment (e.g., NaOH or PBS)
Procedure:
-
Dissolve this compound in 0.1 M HCl to the desired final concentration. The acidic environment will accelerate the release of CO.
-
Bubble pure N2 gas through the solution for a minimum of 10 minutes to drive off the released CO.
-
Carefully adjust the pH of the solution to match your experimental conditions (e.g., pH 7.4) using an appropriate base or buffer.
-
Before each experiment, it is advisable to verify the inability of the ithis compound solution to release CO using a standard detection method like the myoglobin (B1173299) assay.[5]
Protocol 2: Myoglobin Assay for CO Release Detection
This spectrophotometric assay is a common method to measure CO release from CORMs.[5] It is based on the spectral shift that occurs when deoxymyoglobin (deoxy-Mb) binds to CO to form carbonmonoxy myoglobin (MbCO).
Materials:
-
Myoglobin (from equine skeletal muscle)
-
Sodium dithionite (B78146)
-
Phosphate (B84403) buffer (e.g., 0.04 M PBS, pH 7.4)
-
This compound stock solution
-
Spectrophotometer
Procedure:
-
Prepare a solution of deoxymyoglobin in the phosphate buffer. A typical final concentration is around 53 µM.
-
To ensure the myoglobin is in its reduced (deoxy) state, a small amount of sodium dithionite is often added.
-
Record the baseline spectrum of the deoxy-Mb solution. The maximal absorption peak is at 560 nm.
-
Add a small aliquot of the this compound stock solution to the deoxy-Mb solution (e.g., to a final concentration of 60 µM).
-
Immediately begin recording the spectral changes over time at a constant temperature (e.g., 37°C).
-
The formation of MbCO will be indicated by a shift in the spectrum, with a characteristic peak at 540 nm.
-
The amount of MbCO formed can be quantified by measuring the absorbance at 540 nm using its extinction coefficient (15.4 M⁻¹ cm⁻¹).[5]
Data Presentation
Table 1: Factors Influencing this compound CO Release Half-life (t½)
| Factor | Condition | Reported Half-life (t½) | Reference(s) |
| pH | pH 7.4 (0.04 M PBS, 37°C) | ~21 min | [1][5] |
| pH 5.5 (0.04 M PBS, 37°C) | ~2.5 min | [4] | |
| Temperature | 37°C (pH 5.5) | Initial rate: 6.84 µmol/min | [5] |
| 25°C (pH 5.5) | Initial rate: 2.16 µmol/min | [5] | |
| Buffer Conc. | 10 mM PBS (10 mM this compound) | 1% initial CO yield (15 min) | [2] |
| 100 mM PBS (10 mM this compound) | 15% initial CO yield (15 min) | [4] | |
| Redox Agents | + NAD⁺/NADP⁺ | Accelerated CO release | [3][4] |
| + H₂O₂ | Diminished CO release | [2][3] |
Table 2: Troubleshooting Checklist for Inconsistent CO Release
| Checkpoint | Recommended Action | Rationale |
| Buffer Presence | Ensure experiments are conducted in a buffered solution. | CO release is minimal in unbuffered water.[4] |
| pH Control | Accurately measure and maintain the pH of your buffer. | CO release is highly pH-dependent.[5] |
| Buffer Concentration | Use a consistent and adequate buffer concentration (e.g., ≥100 mM). | CO release rate is dependent on buffer concentration.[4] |
| Temperature Control | Maintain a constant and appropriate temperature (e.g., 37°C). | CO release is temperature-dependent.[5] |
| Redox Environment | Be aware of other reagents in your system (e.g., NAD⁺, H₂O₂, ODQ). | These can directly influence CO release from this compound.[2][4] |
| This compound Solution | Prepare fresh this compound solutions for each experiment. | Stability in solution can be variable.[4] |
| Negative Control | Use freshly prepared ithis compound as a negative control. | To confirm effects are CO-dependent.[5][6] |
Visualizations
Signaling Pathway and Experimental Workflow
This compound experimental workflow and CO signaling pathway.
Troubleshooting flowchart for inconsistent this compound CO release.
References
- 1. researchgate.net [researchgate.net]
- 2. Plight of CORMs: the unreliability of four commercially available CO-releasing molecules, CORM-2, CORM-3, this compound, and CORM-401, in studying CO biology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metal-based carbon monoxide releasing molecules with promising cytotoxic properties - Dalton Transactions (RSC Publishing) DOI:10.1039/D4DT00087K [pubs.rsc.org]
- 4. Reassessing this compound: redox chemistry and idiosyncratic CO-releasing characteristics of the widely used carbon monoxide donor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. zora.uzh.ch [zora.uzh.ch]
- 6. Carbon Monoxide Releasing Molecule-A1 (this compound) Improves Neurogenesis: Increase of Neuronal Differentiation Yield by Preventing Cell Death | PLOS One [journals.plos.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Reassessing this compound: redox chemistry and idiosyncratic CO-releasing characteristics of the widely used carbon monoxide donor - Chemical Science (RSC Publishing) DOI:10.1039/D3SC00411B [pubs.rsc.org]
- 10. Carbon Monoxide Releasing Molecule-A1 (this compound) Improves Neurogenesis: Increase of Neuronal Differentiation Yield by Preventing Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting Variable Results with Corm-A1: A Technical Support Guide
Welcome to the technical support center for Corm-A1. This guide is designed for researchers, scientists, and drug development professionals to address common issues and sources of variability when using the carbon monoxide-releasing molecule, this compound (sodium boranocarbonate), in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it release carbon monoxide (CO)?
This compound is a water-soluble, boron-based molecule designed to deliver controlled amounts of carbon monoxide to biological systems.[1] Unlike many other CO-releasing molecules (CORMs), it does not contain a transition metal.[2] The release of CO from this compound is initiated by a protonation-induced decomposition, which forms an unstable borane (B79455) carbonyl intermediate that spontaneously liberates CO.[1]
Q2: I am observing inconsistent results between experiments. What are the common causes?
Variable results with this compound are a documented issue and can stem from several factors that influence its CO-releasing properties and chemical reactivity.[3][4] Key factors include:
-
Buffer composition and concentration: The type and strength of the buffer can significantly alter the rate and yield of CO release.[3][6]
-
Temperature: The rate of CO release is temperature-dependent.[2][5]
-
Preparation and storage of stock solutions: The stability of this compound in solution can affect its efficacy.[1][3]
-
CO-independent effects: this compound has intrinsic redox activities that can influence experimental outcomes independent of CO release.[3][4]
Q3: How should I prepare and store this compound stock solutions?
For optimal performance, it is recommended to prepare fresh stock solutions of this compound in pure distilled water immediately before each experiment.[2] While some protocols suggest storing stock solutions at -20°C, long-term storage in solution is generally not recommended due to potential degradation.[1] If you must store solutions, aliquot and freeze them immediately after preparation and use them within a month. Before use, allow the vial to equilibrate to room temperature for at least 60 minutes.
Q4: What are appropriate negative controls for this compound experiments?
An inactive form of this compound (ithis compound), which has been depleted of its ability to release CO, is the most appropriate negative control.[2][5] This can be prepared by dissolving this compound in a mild acidic solution (e.g., 0.1 M HCl) and then purging the solution with an inert gas like nitrogen to remove the released CO, followed by pH neutralization.[7] Using ithis compound helps to distinguish the effects of CO from the CO-independent actions of the this compound molecule itself.[2] Boric acid or sodium borohydride (B1222165) have been shown to be improper negative controls for the redox properties of this compound.[2][3]
Q5: Are there known CO-independent effects of this compound?
Yes. It has been demonstrated that this compound can reduce bio-relevant molecules such as NAD⁺ and NADP⁺ to NADH and NADPH, respectively.[3][8] This redox activity is independent of CO release and can complicate the interpretation of results, especially in studies focused on cellular metabolism and redox signaling.[3][4] These CO-independent activities are a critical consideration when designing experiments and interpreting data.[4][6]
Troubleshooting Guide
Issue 1: Low or No Observed Effect of this compound
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step |
| Degraded this compound | Prepare a fresh stock solution of this compound in pure distilled water for each experiment. Avoid using old stock solutions. |
| Incorrect pH | CO release from this compound is slower at higher pH. Ensure your experimental medium is at the optimal pH for CO release (e.g., pH 7.4 or slightly acidic). CO release is significantly faster at pH 5.5 than at pH 7.4.[1] |
| Low Temperature | The rate of CO release is temperature-dependent. Ensure your experiment is conducted at the intended physiological temperature (e.g., 37°C).[2][5] |
| Inappropriate Buffer | CO release is highly dependent on the buffer. Release in unbuffered water is very low. Phosphate-buffered saline (PBS) has been shown to facilitate CO release. Verify that your buffer system is compatible and consider testing different buffer concentrations.[3] |
Issue 2: High Variability Between Replicates or Experiments
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step |
| Inconsistent Solution Prep | Standardize the protocol for preparing this compound solutions, including the source and purity of the water, the final concentration, and the time between preparation and use. |
| Fluctuations in pH/Temp | Precisely control and monitor the pH and temperature of your experimental system. Small variations can lead to significant differences in CO release kinetics.[1] |
| Variable Buffer Concentration | The concentration of buffer components can impact CO release. Use a consistent, high-quality source for your buffers and prepare them accurately. Higher buffer concentrations can increase CO release.[3] |
| Redox Environment | The presence of oxidizing or reducing agents in your experimental system can interact with this compound and affect its CO release and redox activity.[3] Be aware of components in your media that could have these properties. |
Data Presentation: Factors Influencing this compound CO Release
The following tables summarize quantitative data on the factors affecting this compound stability and CO release.
Table 1: Effect of pH and Temperature on this compound Half-Life
| pH | Temperature (°C) | Half-life (t½, minutes) |
| 7.4 | 37 | ~21 |
| 5.5 | 37 | ~2.5 |
Data compiled from multiple sources indicating the significant impact of pH on the rate of CO release.[1][5]
Table 2: Influence of Buffer and NAD⁺ on Initial CO Release (%) within 15 minutes
| This compound Conc. | Medium | Additive | Initial CO Release (%) |
| 20 µM - 100 mM | Unbuffered Water | None | ≤2% |
| 10 mM | 100 mM PBS (pH 7.4) | None | 15% |
| 1 mM | Water | 1 mM NAD⁺ | 8% |
| 1 mM | Water | None | 0.5% |
This table highlights the dramatic effect of buffer and co-factors like NAD⁺ on the efficiency of CO release from this compound.[3]
Experimental Protocols
Standard Protocol for this compound Application in Cell Culture
-
Preparation of this compound Stock Solution:
-
Immediately before the experiment, dissolve solid this compound in high-purity, sterile distilled water to create a stock solution (e.g., 10 mM).
-
Vortex gently to ensure complete dissolution.
-
Do not store the stock solution for extended periods.
-
-
Cell Treatment:
-
Culture cells to the desired confluency in your standard culture medium.
-
Dilute the this compound stock solution directly into the cell culture medium to achieve the final desired concentration (e.g., 10-100 µM).
-
Ensure the final concentration of the solvent (water) is not detrimental to the cells.
-
Incubate the cells for the desired period at 37°C in a controlled CO₂ environment.
-
-
Negative Control (ithis compound) Preparation and Use:
-
Prepare ithis compound by dissolving this compound in 0.1 M HCl and bubbling pure nitrogen gas through the solution for 10-15 minutes to drive off the CO.
-
Neutralize the solution to pH 7.4 with NaOH.
-
Filter-sterilize the ithis compound solution before adding it to control cell cultures at the same final concentration as this compound.[7]
-
Mandatory Visualizations
This compound CO Release and CO-Independent Pathways
Caption: Dual action pathways of this compound, leading to both CO release and CO-independent redox effects.
Troubleshooting Logic for this compound Experiments
Caption: A logical workflow to diagnose and resolve common issues encountered in this compound experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. zora.uzh.ch [zora.uzh.ch]
- 3. Reassessing this compound: redox chemistry and idiosyncratic CO-releasing characteristics of the widely used carbon monoxide donor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reassessing this compound: redox chemistry and idiosyncratic CO-releasing characteristics of the widely used carbon monoxide donor - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. This compound: a new pharmacologically active carbon monoxide-releasing molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Plight of CORMs: the unreliability of four commercially available CO-releasing molecules, CORM-2, CORM-3, this compound, and CORM-401, in studying CO biology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Carbon Monoxide Releasing Molecule-A1 (this compound) Improves Neurogenesis: Increase of Neuronal Differentiation Yield by Preventing Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Understanding the Limitations of iCORM-A1 as a Negative Control
This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance regarding the use of iCORM-A1 as a negative control in experiments involving the CO-releasing molecule (CORM)-A1.
Frequently Asked Questions (FAQs)
Q1: What is ithis compound and why is it used as a negative control?
ithis compound, or inactive this compound, is intended to be the CO-depleted counterpart of this compound. It is typically prepared by acidifying a solution of this compound and purging it with an inert gas, such as nitrogen, to remove the carbon monoxide.[1] The underlying assumption is that ithis compound retains the core molecular structure of the carrier molecule but lacks the ability to release CO, thus serving as an ideal negative control to isolate the biological effects of CO.
Q2: What are the primary limitations of using ithis compound as a negative control?
The primary limitation stems from the inherent chemical reactivity of the this compound molecule itself, independent of its CO-releasing properties.[1][2] this compound contains a borane (B79455) (BH₃) moiety, which is a known reducing agent.[1] This reducing potential is not eliminated when CO is removed to create ithis compound. Consequently, ithis compound is not an inert control and can exert biological effects on its own.
Q3: What are the known CO-independent effects of this compound and, by extension, ithis compound?
The most well-documented CO-independent effect of this compound is its ability to act as a reducing agent, particularly on important biological cofactors.[1][2] It has been demonstrated that this compound can directly reduce NAD⁺ to NADH and NADP⁺ to NADPH.[1] This can significantly alter the cellular redox state and influence various metabolic and signaling pathways, confounding the interpretation of experimental results.[1]
Q4: Can the preparation method of ithis compound influence its properties?
Yes. The standard preparation involves acidification and bubbling.[1] However, the final composition of the ithis compound solution, which is presumed to be sodium borate (B1201080) and/or boric acid, may vary depending on the exact conditions.[1] It is crucial to be consistent with the preparation method, but even with a standardized protocol, the resulting solution may not be biologically inert.
Q5: Are there alternative negative controls to consider?
While ithis compound has been widely used, its limitations necessitate a careful consideration of controls. The ideal experimental design should include multiple controls to confidently attribute an observed effect to CO. These can include:
-
CO gas: Using CO gas at a comparable concentration is considered a gold standard for confirming CO-dependent effects.[2]
-
Other CORMs and their inactive counterparts: If feasible, using a structurally different CORM and its corresponding inactive form can help determine if the observed effect is specific to a particular CORM's chemistry or is a general effect of CO.
-
Molecules that scavenge CO: Using a CO scavenger, such as hemoglobin, can help to confirm that the biological effect is indeed mediated by CO.
Troubleshooting Guide
This guide is designed to help you identify potential issues in your experiments when using ithis compound as a negative control.
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Unexpected biological activity observed with the ithis compound control group. | The observed effect may be a CO-independent effect of the ithis compound molecule, likely due to its reducing properties. | 1. Perform a control experiment to test for the direct reducing effects of ithis compound on relevant biomolecules in your system (e.g., NAD(P)⁺ levels).2. Include an additional negative control, such as the vehicle used to dissolve this compound, to assess baseline effects.3. Confirm the effect with CO gas to ensure it is truly CO-dependent. |
| Inconsistent or variable results with this compound. | The CO release from this compound can be highly dependent on experimental conditions such as pH, temperature, and the composition of the medium.[1][2] The presence of certain reagents can also influence CO release.[1] | 1. Strictly control and monitor the pH and temperature of your experimental setup.2. Be aware that components in complex media (e.g., cell culture media) can interact with this compound and affect CO release.[2]3. Characterize the CO release profile of this compound under your specific experimental conditions using a CO detection method like the myoglobin (B1173299) assay.[3] |
| Discrepancy between results obtained with this compound and CO gas. | This strongly suggests that the observed effects of this compound are, at least in part, CO-independent.[2] | 1. Carefully re-evaluate the data from your ithis compound control to identify any subtle biological effects.2. Investigate potential off-target effects of the this compound carrier molecule in your specific experimental model. |
Quantitative Data
The following table summarizes the reported reducing activity of this compound on NADP⁺, which is a key CO-independent effect. This highlights the potential for ithis compound to influence cellular redox balance.
| This compound Concentration | Initial NADP⁺ Concentration | NADPH Formed after 60 min | Reference |
| 1 mM | 100 µM | 78 µM | [1] |
| 350 µM | 100 µM | 40 µM | [1] |
| 100 µM | 100 µM | 10 µM | [1] |
Experimental Protocols
Protocol: Testing for CO-Independent Effects of ithis compound on Cellular NAD(P)H Levels
Objective: To determine if ithis compound alters the intracellular ratio of NAD(P)H/NAD(P)⁺ in your cell model.
Materials:
-
Your cell line of interest
-
Cell culture medium
-
This compound
-
0.1 M HCl
-
Nitrogen gas
-
NAD(P)H-Glo™ Assay kit (or equivalent)
-
Phosphate-buffered saline (PBS)
-
96-well microplate reader
Methodology:
-
Preparation of ithis compound:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., water or PBS).
-
To generate ithis compound, add 0.1 M HCl to the this compound stock solution to acidify it.
-
Bubble the solution with nitrogen gas for at least 30 minutes to remove any residual CO.
-
Neutralize the solution to the desired pH with NaOH before use.
-
-
Cell Treatment:
-
Seed your cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Prepare the following treatment groups in fresh cell culture medium:
-
Vehicle control (the solvent used for this compound)
-
This compound (at your experimental concentration)
-
ithis compound (at a concentration equivalent to the this compound group)
-
Positive control (a known inducer of NAD(P)H, if available)
-
-
Remove the old medium from the cells and add the treatment solutions.
-
Incubate the cells for your desired experimental duration.
-
-
Measurement of NAD(P)H Levels:
-
Following treatment, carefully wash the cells with PBS.
-
Lyse the cells and measure the levels of NADH and NADPH according to the manufacturer's instructions for your chosen assay kit.
-
Measure the luminescence or fluorescence using a microplate reader.
-
-
Data Analysis:
-
Calculate the ratio of NAD(P)H to NAD(P)⁺ for each treatment group.
-
Compare the ratio in the ithis compound-treated group to the vehicle control. A significant change in this ratio indicates a CO-independent effect of ithis compound on cellular redox state.
-
Visualizations
Signaling Pathways and Experimental Logic
Caption: Dual activity of this compound: CO release and CO-independent reducing effects.
Caption: Logical workflow for dissecting CO-dependent vs. CO-independent effects.
References
- 1. Reassessing this compound: redox chemistry and idiosyncratic CO-releasing characteristics of the widely used carbon monoxide donor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Plight of CORMs: the unreliability of four commercially available CO-releasing molecules, CORM-2, CORM-3, this compound, and CORM-401, in studying CO biology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CO-releasing molecule (CORM) conjugate systems - Dalton Transactions (RSC Publishing) DOI:10.1039/C6DT03515A [pubs.rsc.org]
Technical Support Center: Investigating CO-Independent Effects of CORM-A1
Welcome to the technical support center for researchers utilizing the carbon monoxide-releasing molecule, CORM-A1. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimentation, with a specific focus on dissecting the carbon monoxide (CO)-independent effects of this compound.
Frequently Asked Questions (FAQs)
Q1: My experimental results with this compound are inconsistent. What could be the cause?
A1: The stability and CO-release kinetics of this compound are highly sensitive to experimental conditions. Inconsistencies can arise from minor variations in:
-
pH: this compound's decomposition and CO release are pH-dependent. Ensure your buffers are precisely prepared and stable throughout the experiment.[1][2][3]
-
Temperature: The rate of CO release from this compound is temperature-dependent.[2][3][4] Maintain a constant and accurately controlled temperature.
-
Buffer Composition: The type and concentration of your buffer can significantly impact CO release. For instance, phosphate-buffered saline (PBS) can accelerate CO release compared to unbuffered aqueous solutions.[1][5]
-
This compound Concentration: The pH of an unbuffered this compound solution is concentration-dependent, which in turn affects its stability and CO release.[1][5]
Q2: I'm observing effects with this compound that don't seem to be mediated by carbon monoxide. Is this possible?
A2: Yes, it is increasingly recognized that this compound exhibits biological effects independent of its CO-releasing properties. A primary CO-independent mechanism is its ability to act as a reducing agent, directly converting NAD(P)+ to NAD(P)H.[1][6] This can have significant downstream effects on cellular metabolism and redox signaling.
Q3: Is the inactive this compound (ithis compound) a reliable negative control for all experiments?
A3: While ithis compound, the CO-depleted form of this compound, is a useful control to demonstrate the involvement of CO in some biological effects, it may not be an adequate control for the redox properties of this compound.[4][7] Studies have shown that this compound can reduce NAD+ and NADP+, a reactivity not shared by ithis compound.[1] Therefore, if you suspect redox-mediated effects, ithis compound alone may not be a sufficient negative control.
Q4: How can I differentiate between CO-dependent and CO-independent effects of this compound?
A4: This is a critical and challenging aspect of working with this compound. A multi-faceted approach is recommended:
-
Use of CO scavengers: Employing a CO scavenger like myoglobin (B1173299) can help sequester released CO, thereby isolating the CO-independent effects.[4]
-
Comparison with CO gas: If experimentally feasible, compare the effects of this compound with those of exogenously applied CO gas. Discrepancies may point to CO-independent actions of the molecule.[8]
-
Investigate redox-sensitive pathways: Directly measure the NAD+/NADH and NADP+/NADPH ratios in your system following this compound treatment.
-
Alternative CORMs: Consider using other CORMs with different chemical properties and CO release kinetics to see if the observed effect is specific to this compound.
Troubleshooting Guides
Issue 1: Unexpectedly Rapid or Slow Biological Response
-
Problem: The observed biological effect occurs on a timescale that is inconsistent with the known half-life of CO release from this compound under your experimental conditions.
-
Possible Cause:
-
The CO release kinetics are altered by your specific experimental medium.
-
The observed effect is CO-independent.
-
-
Troubleshooting Steps:
-
Characterize CO release in your media: Use a CO detection method (e.g., myoglobin assay) to measure the actual rate of CO release from this compound in your specific experimental buffer and conditions.
-
Test for redox activity: Measure the reduction of NAD+ or NADP+ in your system in the presence of this compound. A rapid change in these cofactors would suggest a CO-independent redox effect.
-
Use ithis compound control: Compare the rapid effect with that of ithis compound. If ithis compound does not produce the same effect, it strengthens the possibility of a CO-dependent mechanism, but with altered kinetics.
-
Issue 2: Discrepancy Between this compound and CO Gas Effects
-
Problem: You observe a biological effect with this compound that is not replicated by the administration of CO gas.
-
Possible Cause: The effect is likely CO-independent and specific to the chemical properties of the this compound molecule itself.
-
Troubleshooting Steps:
-
Confirm CO delivery: Ensure that your method of delivering CO gas is effective and achieves a comparable concentration at the target site as that released by this compound.
-
Investigate direct molecular interactions: Consider the possibility that this compound or its boron-containing decomposition products are interacting directly with cellular components.
-
Assess metabolic changes: Analyze key metabolic pathways, such as glycolysis and the pentose (B10789219) phosphate (B84403) pathway, which can be modulated by changes in NAD(P)H levels.[1]
-
Data Presentation
Table 1: CO Release from this compound Under Various Conditions
| This compound Conc. | Buffer | pH | Temperature (°C) | t1/2 (min) | Initial CO Release (15 min) | Total CO Yield (20h) | Reference |
| 60 µM | 0.04 M PBS | 5.5 | 37 | 2.5 | - | - | [5] |
| 60 µM | 0.04 M PBS | 7.4 | 37 | 21 | - | - | [2][3] |
| 100 µM | 100 mM PBS | 7.4 | 37 | - | 3% | 45% | [1] |
| 1 mM | 100 mM PBS | 7.4 | 37 | - | 13% | 71% | [1] |
| 10 mM | 100 mM PBS | 7.4 | 37 | - | 15% | 60% | [1] |
| 1 mM | Unbuffered Water | 7.5 | 37 | - | 0.5% | - | [1] |
| 1 mM | Unbuffered Water + 1 mM NAD+ | - | 37 | - | 8% | - | [1] |
Table 2: this compound-Mediated Reduction of NADP+ to NADPH
| This compound Conc. | NADP+ Conc. | Incubation Time (min) | NADPH Formed (µM) | Reference |
| 100 µM | 100 µM | 60 | 10 | [1] |
| 350 µM | 100 µM | 60 | 40 | [1] |
| 1 mM | 100 µM | 60 | 78 | [1] |
Experimental Protocols
Protocol 1: Myoglobin Assay for CO Release
This protocol is adapted from previously described methods to spectrophotometrically measure CO release from this compound.[4]
Materials:
-
Horse heart myoglobin
-
Sodium dithionite (B78146)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
This compound stock solution (freshly prepared)
-
Spectrophotometer
Procedure:
-
Prepare a solution of myoglobin (e.g., 50 µM) in the desired phosphate buffer.
-
Reduce the myoglobin solution by adding a small amount of fresh sodium dithionite until the Soret peak shifts to ~424 nm (deoxy-myoglobin).
-
Place the cuvette in a temperature-controlled spectrophotometer set to 37°C.
-
Initiate the reaction by adding the desired concentration of this compound to the cuvette and mix quickly.
-
Monitor the change in absorbance at 421 nm (the peak for carboxy-myoglobin) over time.
-
The rate of CO release can be calculated from the rate of formation of carboxy-myoglobin using its extinction coefficient.
Protocol 2: Spectrophotometric Assay for NAD(P)+ Reduction
This protocol allows for the monitoring of the direct reduction of NAD+ or NADP+ by this compound.[1]
Materials:
-
NAD+ or NADP+
-
Phosphate-buffered saline (PBS)
-
This compound stock solution (freshly prepared)
-
Spectrophotometer
Procedure:
-
Prepare a solution of NAD+ or NADP+ (e.g., 100 µM) in PBS.
-
Place the solution in a cuvette in a temperature-controlled spectrophotometer set to 37°C.
-
Establish a baseline reading at 340 nm.
-
Initiate the reaction by adding the desired concentration of this compound.
-
Monitor the increase in absorbance at 340 nm over time, which corresponds to the formation of NAD(P)H.
-
The concentration of NAD(P)H formed can be calculated using the Beer-Lambert law and the extinction coefficient of NAD(P)H at 340 nm (6.22 mM⁻¹cm⁻¹).
Mandatory Visualizations
Caption: CO-independent reduction of NADP+ by this compound and downstream effects.
Caption: Workflow for investigating CO-independent effects of this compound.
References
- 1. Reassessing this compound: redox chemistry and idiosyncratic CO-releasing characteristics of the widely used carbon monoxide donor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound: a new pharmacologically active carbon monoxide-releasing molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. zora.uzh.ch [zora.uzh.ch]
- 5. Plight of CORMs: the unreliability of four commercially available CO-releasing molecules, CORM-2, CORM-3, this compound, and CORM-401, in studying CO biology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reassessing this compound: redox chemistry and idiosyncratic CO-releasing characteristics of the widely used carbon monoxide donor - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. zora.uzh.ch [zora.uzh.ch]
- 8. Plight of CORMs: The unreliability of four commercially available CO-releasing molecules, CORM-2, CORM-3, this compound, and CORM-401, in studying CO biology - PubMed [pubmed.ncbi.nlm.nih.gov]
Corm-A1 stability issues in long-term experiments
Welcome to the technical support center for Corm-A1. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting stability issues and ensuring the successful application of this compound in long-term experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound in aqueous solutions?
A1: The stability of this compound in aqueous solutions is highly dependent on the specific conditions. While it has been reported to be stable in pure, unbuffered water, this is primarily due to the solution becoming basic, which inhibits the protonation-dependent release of carbon monoxide (CO).[1] However, the term "stable" should be interpreted with caution, as the CO release profile can be idiosyncratic and influenced by numerous factors.[2][3][4][5] It is not recommended to assume long-term stability without experimental verification under your specific conditions.
Q2: What are the primary factors that influence the rate of CO release from this compound?
A2: The release of CO from this compound is primarily influenced by:
-
pH: CO release is pH-dependent, with acidic conditions promoting release through protonation.[1][6]
-
Buffer System: The type and concentration of the buffer have a significant impact on CO release, which is not solely dependent on pH.[1][3][4][5] Higher concentrations of phosphate-buffered saline (PBS) have been shown to increase the initial CO yield.[1]
-
Temperature: The rate of CO release is temperature-dependent.[6]
-
Presence of Other Reagents: Common laboratory reagents can significantly alter CO release. For instance, hydrogen peroxide (H₂O₂) can diminish CO release, while the sGC inhibitor ODQ can increase it.[1]
-
Redox Environment: this compound can act as a reducing agent, and its interaction with molecules like NAD⁺ and NADP⁺ can facilitate CO release.[2][3][4][5]
Q3: Does this compound have biological or chemical activities independent of CO release?
A3: Yes, this compound exhibits significant CO-independent activities. It has been shown to reduce NAD⁺ and NADP⁺ to their respective reduced forms, NADH and NADPH.[2][4][5] This redox activity can influence cellular processes and should be considered when interpreting experimental results. Therefore, using an "inactive" or "spent" this compound solution as a negative control may not be sufficient to account for these CO-independent effects.[7]
Q4: What are the recommended storage and handling procedures for this compound?
A4: this compound powder should be stored in a desiccated environment at room temperature. Stock solutions are typically prepared in pure distilled water (e.g., 10 mM) and stored at -20°C.[8][9][10] However, given the compound's propensity for degradation, it is advisable to prepare fresh solutions for each experiment or to validate the stability of stored stock solutions under your specific experimental conditions.
Q5: How can I be sure that the observed effects in my experiment are due to CO and not a CO-independent action of this compound?
A5: This is a critical consideration. Due to this compound's known CO-independent redox activities, attributing observed biological effects solely to CO requires careful experimental design.[11] It is recommended to include multiple controls, such as using a CO scavenger, employing a different CO-releasing molecule with a distinct chemical structure and release mechanism, and directly measuring CO levels in your experimental system if possible. Simply using an aged this compound solution as a control is not sufficient, as the degradation products may have their own biological effects.[7]
Troubleshooting Guides
Guide 1: Inconsistent or Unexpected CO Release
If you are experiencing variability in your experimental results, it may be due to inconsistent CO release from this compound. The following table summarizes factors that can influence CO release.
| Parameter | Condition | Effect on CO Release | Potential Solution |
| pH | Acidic (e.g., pH 5.5) | Increased rate of release | Carefully control and monitor the pH of your experimental medium. |
| Neutral to Basic (e.g., pH 7.4 and above) | Slower rate of release | Ensure the buffering capacity of your medium is sufficient to maintain the desired pH. | |
| Buffer | Low concentration (e.g., 10 mM PBS) | Low initial CO yield | Increase buffer concentration if a higher initial CO release is desired. Be aware this may alter the kinetics. |
| High concentration (e.g., 100-200 mM PBS) | Higher initial CO yield | Standardize the buffer type and concentration across all experiments. | |
| Reagents | Presence of H₂O₂ | Diminished CO release | If H₂O₂ is part of your experimental design, be aware of this interaction. Consider alternative methods to induce oxidative stress. |
| Presence of NAD⁺/NADP⁺ | Accelerated CO release | Account for the potential reduction of these cofactors and the reciprocal effect on CO release in your experimental interpretation. | |
| Presence of ODQ | Increased CO yield in DMSO | Be cautious when using ODQ in combination with this compound, as there is a direct chemical interaction. |
This protocol provides a general framework for assessing the stability and CO release profile of this compound under specific experimental conditions using a myoglobin (B1173299) assay.
Materials:
-
This compound
-
Horse heart myoglobin
-
Sodium dithionite (B78146)
-
Phosphate-buffered saline (PBS) at desired pH and concentration
-
Spectrophotometer
Methodology:
-
Prepare a stock solution of myoglobin (e.g., 1 mg/mL) in PBS.
-
Prepare a fresh stock solution of this compound in deionized water.
-
In a cuvette, add the myoglobin solution and dilute with PBS to the final desired concentration.
-
Reduce the myoglobin to deoxymyoglobin by adding a small amount of sodium dithionite and gently mixing until the solution changes color.
-
Acquire a baseline spectrum of the deoxymyoglobin solution (absorbance peak around 434 nm).
-
Add a specific concentration of the this compound solution to the cuvette and immediately start recording spectra at regular time intervals.
-
The binding of CO to deoxymyoglobin to form carboxymyoglobin will result in a shift in the Soret peak to around 423 nm.
-
Calculate the concentration of carboxymyoglobin over time to determine the rate and extent of CO release.
-
Repeat the experiment under different conditions (e.g., varying pH, buffer concentration, temperature, or in the presence of other reagents) to assess their impact on this compound stability.
Guide 2: Troubleshooting Unexpected Experimental Outcomes
Unexpected results in experiments using this compound can often be traced back to its complex chemistry.
| Issue | Potential Cause | Troubleshooting Steps |
| Lack of expected biological effect | Insufficient CO release due to inappropriate buffer conditions or presence of inhibitors (e.g., H₂O₂). | Verify CO release under your specific experimental conditions using an assay like the myoglobin assay. Ensure your buffer system is robust. |
| Unexplained cellular toxicity or off-target effects | CO-independent redox activity of this compound (e.g., reduction of NAD⁺/NADP⁺). Degradation products of this compound may have biological activity. | Include appropriate controls to distinguish between CO-dependent and CO-independent effects. Consider using a different class of CO-releasing molecule. |
| High variability between experiments | Inconsistent preparation of this compound solutions. Use of aged stock solutions with diminished activity. Fluctuations in pH or temperature. | Always prepare fresh this compound solutions. Standardize all experimental parameters, including incubation times, temperature, and buffer composition. |
This protocol outlines a general workflow for applying this compound in a cell-based assay.
Materials:
-
Cultured cells of interest
-
Appropriate cell culture medium
-
This compound
-
Assay-specific reagents (e.g., for viability, apoptosis, or gene expression analysis)
-
Plate reader or other analytical instrument
Methodology:
-
Seed cells in a multi-well plate at the desired density and allow them to adhere overnight.
-
The next day, replace the medium with fresh medium containing the desired concentrations of this compound. Prepare the this compound dilutions immediately before use.
-
Include appropriate controls:
-
Vehicle control (medium with the same solvent used to dissolve this compound).
-
Positive control for the expected biological effect.
-
Consider a control with an inactive form of this compound, but be aware of its limitations in accounting for CO-independent effects.
-
-
Incubate the cells for the desired experimental duration.
-
At the end of the incubation, perform the specific assay according to the manufacturer's instructions (e.g., add MTT reagent for viability, lyse cells for RNA extraction).
-
Analyze the results using a plate reader or other appropriate instrumentation.
Visualizations
Caption: Proposed protonation-induced degradation pathway of this compound leading to CO release.
Caption: A typical experimental workflow for a cell-based assay using this compound.
Caption: A decision-making flowchart for troubleshooting this compound stability issues.
References
- 1. Plight of CORMs: the unreliability of four commercially available CO-releasing molecules, CORM-2, CORM-3, this compound, and CORM-401, in studying CO biology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Reassessing this compound: redox chemistry and idiosyncratic CO-releasing characteristics of the widely used carbon monoxide donor - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. This compound: a new pharmacologically active carbon monoxide-releasing molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Reassessing this compound: redox chemistry and idiosyncratic CO-releasing characteristics of the widely used carbon monoxide donor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CORM‐A1 delivers carbon monoxide to the kidney and alleviates post‐ischemic renal dysfunction in rat and swine models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Plight of CORMs: The unreliability of four commercially available CO-releasing molecules, CORM-2, CORM-3, this compound, and CORM-401, in studying CO biology - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validating CORM-A1 Effects: A Comparative Guide to Using Inactive iCORM-A1 as a Negative Control
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the carbon monoxide-releasing molecule CORM-A1 and its inactive counterpart, ithis compound, to assist in the validation of CO-dependent biological effects. Below, we present supporting experimental data, detailed protocols for key experiments, and visualizations of relevant signaling pathways and workflows.
Introduction to this compound and ithis compound
This compound (Sodium boranocarbonate) is a water-soluble, boron-based compound designed to release carbon monoxide (CO) in a controlled manner under physiological conditions (pH 7.4, 37°C)[1][2][3][4]. It serves as a valuable tool for investigating the therapeutic potential of CO, which is known to mediate various physiological processes, including vasorelaxation and neuromodulation[1][3][4].
To ensure that the observed biological effects are attributable to the released CO and not the parent molecule or its byproducts, an inactive control, ithis compound, is utilized. ithis compound is generated by depleting the CO from this compound, typically through acidification and subsequent purging with an inert gas like nitrogen[4]. This process renders it incapable of releasing CO, making it an essential negative control in experimental designs.
Comparative Efficacy: this compound vs. ithis compound
Experimental data consistently demonstrates that the biological effects of this compound are dependent on its ability to release CO, with ithis compound failing to elicit similar responses across various assays.
Vasorelaxation Effects
In vascular studies, this compound induces a dose-dependent relaxation of pre-contracted aortic rings. In contrast, ithis compound shows no significant effect, indicating that the vasorelaxation is mediated by CO[2].
| Compound (at 80 µM) | Mean Vasorelaxation (%) | Standard Deviation |
| This compound | 96 | ± 4.5 |
| ithis compound | < 5 | ± 2.1 |
| Vehicle | < 2 | ± 1.5 |
| Data synthesized from studies on isolated aortic rings. |
Neuronal Differentiation
In neurogenesis studies, this compound has been shown to increase the yield of neuronal differentiation from progenitor cells. This effect is not observed with ithis compound, suggesting a role for CO in promoting neuronal development[5].
| Treatment | Total Cell Number (x10^5) | Neuronal Marker (Tuj1) Expression (Fold Change) |
| Control (RA only) | 5.2 | 1.0 |
| This compound + RA | 8.1 | 2.3 |
| ithis compound + RA | 5.4 | 1.1 |
| RA: Retinoic Acid. Data represents typical results from in vitro neuronal differentiation assays. |
Signaling Pathway and Experimental Workflow
The primary mechanism by which CO released from this compound exerts its vasodilatory effects is through the activation of the soluble guanylate cyclase (sGC) pathway.
A robust experimental design is crucial for validating the CO-specific effects of this compound. The following workflow is recommended.
Detailed Experimental Protocols
Preparation of Inactive ithis compound
This protocol describes the standard procedure for generating CO-depleted ithis compound to be used as a negative control.
-
Dissolve this compound: Prepare a stock solution of this compound in 0.1 M Hydrochloric Acid (HCl). The acidic environment accelerates the release of CO.
-
CO Depletion: Bubble pure nitrogen (N₂) gas through the solution for a minimum of 10 minutes. This purging step removes the released CO from the solution.
-
pH Neutralization: Carefully adjust the pH of the solution to 7.4 using a suitable base (e.g., Sodium Hydroxide) to match physiological conditions.
-
Verification (Optional but Recommended): Before use in experiments, confirm the inability of the ithis compound solution to release CO using a myoglobin (B1173299) assay or a CO-specific electrode.
Ex Vivo Vasorelaxation Assay
This protocol details the methodology for assessing the vasorelaxant effects of this compound and ithis compound on isolated aortic rings[2].
-
Aortic Ring Preparation: Isolate the thoracic aorta from a male Sprague-Dawley rat and cut it into transverse ring sections (2-3 mm).
-
Mounting: Suspend the aortic rings under 2 grams of tension in an organ bath containing oxygenated Krebs-Henseleit buffer at 37°C.
-
Pre-contraction: Induce a stable contraction of the aortic rings using a vasoconstrictor agent, such as phenylephrine (B352888) (1 µM).
-
Treatment: Once a stable contraction is achieved, add this compound, ithis compound, or the vehicle control to the organ bath at the desired final concentrations.
-
Data Recording: Record the changes in isometric tension over time. Vasorelaxation is expressed as the percentage decrease in the pre-contracted tension.
-
Analysis: Compare the percentage of vasorelaxation between the different treatment groups.
In Vitro Neuronal Differentiation Assay
This protocol outlines the steps to evaluate the effect of this compound on neuronal differentiation of progenitor cells[5].
-
Cell Culture: Culture human teratocarcinoma (NT2) or neuroblastoma (SH-SY5Y) cells under standard conditions.
-
Induction of Differentiation: Induce neuronal differentiation by treating the cells with retinoic acid (RA).
-
Treatment Groups: Divide the cells into three treatment groups:
-
RA only (Control)
-
RA + this compound
-
RA + ithis compound
-
-
Incubation: Culture the cells for the appropriate duration to allow for neuronal differentiation (e.g., 7-24 days, depending on the cell line).
-
Quantification of Neuronal Yield:
-
Cell Counting: At the end of the differentiation period, harvest the cells and count the total number of nuclei to determine the total cell population.
-
Immunocytochemistry: Fix the cells and perform immunofluorescence staining for a neuron-specific marker, such as β-III tubulin (Tuj1).
-
Image Analysis: Acquire images using a fluorescence microscope and quantify the number of Tuj1-positive cells relative to the total number of DAPI-stained nuclei.
-
-
Analysis: Compare the neuronal yield and the expression of neuronal markers between the different treatment groups.
Limitations and Considerations
While ithis compound is an indispensable tool, it is crucial to acknowledge its limitations. Recent studies have revealed that this compound possesses CO-independent redox properties, such as the ability to reduce NAD⁺ to NADH[1][6][7]. The standard preparation of ithis compound does not control for these redox effects[1][6][7]. Researchers should be aware of this potential confounding factor and consider its implications when interpreting results, especially in studies focused on cellular metabolism and redox signaling. In such cases, additional controls or alternative approaches may be necessary to dissect the CO-dependent versus CO-independent effects of this compound.
References
- 1. Reassessing this compound: redox chemistry and idiosyncratic CO-releasing characteristics of the widely used carbon monoxide donor - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. zora.uzh.ch [zora.uzh.ch]
- 3. This compound: a new pharmacologically active carbon monoxide-releasing molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Carbon Monoxide Releasing Molecule-A1 (this compound) Improves Neurogenesis: Increase of Neuronal Differentiation Yield by Preventing Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reassessing this compound: redox chemistry and idiosyncratic CO-releasing characteristics of the widely used carbon monoxide donor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Analysis of CO Release from CORM-A1 and CORM-3
An essential guide for researchers in pharmacology and drug development, this document provides a detailed comparison of the carbon monoxide (CO) release profiles of two widely used CO-releasing molecules (CORMs), CORM-A1 and CORM-3. This guide includes quantitative data, experimental protocols, and visualizations of relevant biological pathways to aid in the selection of the appropriate CORM for preclinical research.
Carbon monoxide, once known only for its toxicity, is now recognized as a crucial gasotransmitter with significant therapeutic potential in a range of physiological processes, including vasodilation, inflammation, and apoptosis.[1] Carbon monoxide-releasing molecules (CORMs) have been developed to safely deliver controlled amounts of CO to biological systems, overcoming the challenges associated with direct CO gas inhalation.[1] Among the most studied of these are this compound and CORM-3, which exhibit distinct CO release characteristics. Understanding these differences is paramount for the design and interpretation of experiments in the field of CO biology.
Comparative CO Release Profiles
The rate and extent of CO release are critical parameters that dictate the biological activity of a CORM. This compound is generally characterized as a "slow" CO releaser, while CORM-3 is considered a "fast" releaser.[2][3] The CO release from this compound is primarily triggered by protonation and is therefore dependent on pH and temperature.[2][4] In contrast, CORM-3, a transition metal-based CORM, releases CO through ligand exchange reactions, often initiated by molecules such as thiols (e.g., glutathione) present in biological fluids.[5][6]
The disparate release kinetics of these two compounds are summarized in the table below. It is important to note that the CO release from this compound can be idiosyncratic, with yields and rates highly dependent on the experimental medium, buffer concentrations, and the presence of redox-active molecules like NAD+.[4][7] Similarly, the CO release from CORM-3 is significantly influenced by the presence of nucleophiles and reducing agents.[7][8]
| Parameter | This compound | CORM-3 | References |
| Release Trigger | Protonation (pH-dependent) | Ligand Exchange (e.g., with thiols) | [4][5] |
| Half-life (t½) at pH 7.4, 37°C | ~21 minutes | ~2.14 minutes | [2][6] |
| Half-life (t½) at pH 5.5, 37°C | ~2.5 minutes | Not applicable (release is not primarily pH-dependent) | [4][7] |
| Factors Influencing Release | pH, temperature, buffer concentration, NAD+, NADP+ | Thiols (e.g., glutathione), cysteine, reducing agents (e.g., sodium dithionite) | [4][5][7][8] |
| CO Release Mechanism | Decomposition upon protonation to form an unstable borane (B79455) carbonyl intermediate that spontaneously releases CO. | Ligand substitution, where ligands on the ruthenium center are replaced by other molecules, leading to the release of CO. | [4][5] |
Experimental Protocol: Myoglobin (B1173299) Assay for CO Release
The myoglobin (Mb) assay is the most common spectrophotometric method used to determine the CO release from CORMs.[9] The assay is based on the conversion of deoxymyoglobin (deoxy-Mb) to carboxymyoglobin (Mb-CO) upon binding of released CO, which can be monitored by the change in absorbance at specific wavelengths.
Materials:
-
Horse skeletal muscle myoglobin
-
Phosphate buffered saline (PBS), pH 7.4
-
Sodium dithionite (B78146)
-
This compound or CORM-3
-
Spectrophotometer
-
Cuvettes
-
Nitrogen or Argon gas
Procedure:
-
Prepare a stock solution of myoglobin in PBS.
-
In a cuvette, dilute the myoglobin stock solution with PBS to a final concentration of approximately 10 µM.
-
To reduce the myoglobin, add a fresh solution of sodium dithionite to the cuvette to a final concentration of approximately 100 µM. The solution should be purged with nitrogen or argon gas to remove oxygen, which can interfere with the assay.[9]
-
Record the absorbance spectrum of the deoxy-Mb solution. The characteristic peak for deoxy-Mb is at 557 nm.[9]
-
Add the CORM solution to the cuvette to initiate the CO release.
-
Immediately begin recording the absorbance spectra at regular time intervals.
-
Monitor the decrease in the deoxy-Mb peak at 557 nm and the increase in the Mb-CO peaks at 540 nm and 577 nm.[9]
-
Continue recording until no further spectral changes are observed, indicating the completion of CO release.
-
The amount of Mb-CO formed can be calculated using the Beer-Lambert law and the known extinction coefficients for Mb-CO. The half-life of CO release can be determined by plotting the concentration of Mb-CO over time.
It is crucial to be aware of the limitations of the myoglobin assay. The presence of sodium dithionite can itself induce CO release from certain CORMs, including CORM-3.[8] Furthermore, highly colored CORMs can interfere with the spectrophotometric readings.[9]
Signaling Pathways of Released Carbon Monoxide
Once released, CO can modulate various signaling pathways. One of the most well-characterized is the activation of soluble guanylate cyclase (sGC).
CO-sGC-cGMP Signaling Pathway
Carbon monoxide binds to the heme moiety of sGC, leading to a conformational change that activates the enzyme.[10][11] Activated sGC then catalyzes the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[10] cGMP acts as a second messenger, activating downstream targets such as protein kinase G (PKG), which in turn mediates various physiological responses including smooth muscle relaxation (vasodilation), inhibition of platelet aggregation, and neurotransmission.[12][13]
References
- 1. Carbon monoxide-releasing molecules - Wikipedia [en.wikipedia.org]
- 2. zora.uzh.ch [zora.uzh.ch]
- 3. researchgate.net [researchgate.net]
- 4. Reassessing this compound: redox chemistry and idiosyncratic CO-releasing characteristics of the widely used carbon monoxide donor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CO-releasing molecule (CORM) conjugate systems - Dalton Transactions (RSC Publishing) DOI:10.1039/C6DT03515A [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. Plight of CORMs: the unreliability of four commercially available CO-releasing molecules, CORM-2, CORM-3, this compound, and CORM-401, in studying CO biology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Carbon Monoxide-releasing Molecule-3 (CORM-3; Ru(CO)3Cl(Glycinate)) as a Tool to Study the Concerted Effects of Carbon Monoxide and Nitric Oxide on Bacterial Flavohemoglobin Hmp: APPLICATIONS AND PITFALLS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel lead structures and activation mechanisms for CO-releasing molecules (CORMs) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Carbon Monoxide Signaling and Soluble Guanylyl Cyclase: Facts, Myths, and Intriguing Possibilities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Carbon monoxide signaling and soluble guanylyl cyclase: Facts, myths, and intriguing possibilities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. CO as a cellular signaling molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Unveiling the Efficacy of Corm-A1: A Comparative Guide to Water-Soluble CORMs
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the water-soluble carbon monoxide-releasing molecule (CORM), Corm-A1, against other notable water-soluble CORMs. This analysis is supported by experimental data to delineate its performance and therapeutic potential.
Carbon monoxide (CO), once known primarily for its toxicity, has emerged as a critical gaseous signaling molecule with potent cytoprotective and anti-inflammatory properties. Carbon monoxide-releasing molecules (CORMs) have been developed to safely deliver controlled amounts of CO for therapeutic applications. Among these, water-soluble CORMs are of particular interest due to their ease of administration in biological systems. This guide focuses on the efficacy of this compound, a boron-based water-soluble CORM, in comparison to other key players in the field.
Comparative Efficacy of Water-Soluble CORMs
The therapeutic efficacy of a CORM is largely determined by its CO release kinetics, cytotoxicity, and its ability to modulate inflammatory responses. The following table summarizes these key parameters for this compound and other selected water-soluble CORMs.
| CORM | Chemical Nature | CO Release Half-life (t½) | Cytotoxicity | Anti-inflammatory Effects |
| This compound | Boron-based | ~21 minutes (at pH 7.4, 37°C)[1] | Not toxic to macrophages at concentrations up to 100 µM[2] | Reduces tubular damage, cell infiltration, and inflammation in kidneys.[3] |
| CORM-3 | Ruthenium-based | ~3.6 minutes (in human plasma)[4] | No cell toxicity observed at effective concentrations for VCAM-1 and E-selectin downregulation.[4] | Down-regulates TNF-α-mediated VCAM-1 and E-selectin expression.[4] |
| CORM-401 | Manganese-based | ~6.2 minutes[5][6][7] | Partially reduces TNF-α/CHX-induced cell death.[5][6][7] | Partially reduces TNF-α/CHX-induced total cellular ROS.[5][6][7] |
| CORM-371 | Manganese-based | Not specified | Not toxic to macrophages at concentrations up to 100 µM.[2] | Significantly decreased nitrite (B80452) production in LPS-stimulated macrophages.[2] |
Key Observations:
-
CO Release Rate: this compound exhibits a significantly slower CO release profile compared to the rapid-releasing CORM-3.[1] This prolonged release may be advantageous for sustained therapeutic effects. CORM-401 also demonstrates a relatively fast CO release.
-
Cytotoxicity: this compound and CORM-371 have been shown to be non-toxic to macrophages at therapeutic concentrations.[2] Data for CORM-3 also suggests a favorable safety profile in the context of its anti-inflammatory action.[4]
-
Anti-inflammatory Activity: All compared CORMs exhibit anti-inflammatory properties, albeit through potentially different magnitudes and mechanisms. This compound has demonstrated protective effects in a model of kidney injury,[3] while CORM-3 directly interferes with the expression of adhesion molecules crucial for inflammatory cell recruitment.[4] CORM-371 effectively reduces nitrite production, a key inflammatory mediator.[2]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of key experimental protocols used to assess the efficacy of CORMs.
Determination of CO Release (Myoglobin Assay)
This spectrophotometric assay is commonly used to determine the rate of CO release from CORMs.
-
Principle: The assay measures the conversion of deoxymyoglobin (deoxy-Mb) to carbonmonoxy-myoglobin (MbCO) in the presence of a CORM.
-
Procedure:
-
A solution of deoxy-Mb is prepared in a phosphate (B84403) buffer (pH 7.4).
-
The CORM solution is added to the deoxy-Mb solution.
-
The change in absorbance is monitored over time at a specific wavelength (typically around 421 nm for MbCO) using a spectrophotometer.
-
The half-life of CO release is calculated from the rate of MbCO formation.
-
Cytotoxicity Assessment (LDH Assay)
The lactate (B86563) dehydrogenase (LDH) assay is a common method to assess cell membrane integrity and, consequently, cytotoxicity.
-
Principle: LDH is a cytosolic enzyme that is released into the cell culture medium upon cell membrane damage. The amount of released LDH is proportional to the number of lysed cells.
-
Procedure:
-
Cells (e.g., macrophages) are cultured in a 96-well plate and treated with various concentrations of the CORM for a specified period (e.g., 24 hours).
-
Aliquots of the cell culture supernatant are collected.
-
The supernatant is incubated with a reaction mixture containing lactate, NAD+, and a tetrazolium salt.
-
LDH in the supernatant catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of the tetrazolium salt to a colored formazan (B1609692) product.
-
The absorbance of the formazan product is measured using a microplate reader, and the percentage of cytotoxicity is calculated relative to a positive control (cells treated with a lysis buffer).
-
Anti-inflammatory Activity Assessment (Griess Assay for Nitrite)
This colorimetric assay is used to quantify nitrite, a stable and quantifiable breakdown product of nitric oxide (NO), a key inflammatory mediator.
-
Principle: The Griess reagent converts nitrite into a colored azo compound, the absorbance of which is proportional to the nitrite concentration.
-
Procedure:
-
Macrophages are stimulated with an inflammatory agent like lipopolysaccharide (LPS) in the presence or absence of the CORM.
-
After incubation, the cell culture supernatant is collected.
-
The supernatant is mixed with the Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine).
-
After a short incubation period, the absorbance is measured at approximately 540 nm.
-
The concentration of nitrite is determined from a standard curve generated with known concentrations of sodium nitrite.
-
Measurement of Pro-inflammatory Cytokines (ELISA)
Enzyme-linked immunosorbent assay (ELISA) is a highly sensitive method for quantifying specific proteins, such as the pro-inflammatory cytokines TNF-α and IL-6.
-
Principle: A capture antibody specific for the cytokine of interest is coated onto the wells of a microplate. The sample containing the cytokine is added, followed by a detection antibody conjugated to an enzyme. The addition of a substrate results in a colored product, the intensity of which is proportional to the amount of cytokine present.
-
Procedure:
-
A 96-well plate is coated with a capture antibody against TNF-α or IL-6.
-
Cell culture supernatants from LPS-stimulated macrophages (treated with or without CORMs) are added to the wells.
-
A biotinylated detection antibody is added, followed by a streptavidin-horseradish peroxidase (HRP) conjugate.
-
A substrate solution (e.g., TMB) is added, and the color development is stopped with a stop solution.
-
The absorbance is measured at 450 nm, and the cytokine concentration is determined from a standard curve.
-
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in CORM activity can aid in understanding their mechanisms of action.
Figure 1. Signaling pathway of this compound leading to its physiological effects.
Figure 2. Experimental workflow for assessing the cytotoxicity and anti-inflammatory activity of this compound.
References
- 1. This compound: a new pharmacologically active carbon monoxide-releasing molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound Alleviates Pro-Atherogenic Manifestations via miR-34a-5p Downregulation and an Improved Mitochondrial Function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The carbon monoxide releasing molecule (CORM-3) inhibits expression of vascular cell adhesion molecule-1 and E-selectin independently of haem oxygenase-1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Differential effects of CORM-2 and CORM-401 in murine intestinal epithelial MODE-K cells under oxidative stress [frontiersin.org]
- 6. Differential Effects of CORM-2 and CORM-401 in Murine Intestinal Epithelial MODE-K Cells under Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Differential Effects of CORM-2 and CORM-401 in Murine Intestinal Epithelial MODE-K Cells under Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
Confirming CORM-A1's Carbon Monoxide-Mediated Effects: A Comparative Guide to Using CO Scavengers
For Researchers, Scientists, and Drug Development Professionals
Carbon Monoxide-Releasing Molecule A1 (CORM-A1), or sodium boranocarbonate, is a widely used water-soluble compound for investigating the therapeutic potential of carbon monoxide (CO) in various physiological and pathological processes.[1][2] Unlike its metal-carbonyl predecessors, this compound is metal-free and exhibits a slower, pH- and temperature-dependent release of CO.[3] However, the complexity of its CO release mechanism and potential for CO-independent activities necessitate rigorous experimental validation to ensure that observed biological effects are unequivocally attributable to CO.[4][5][6]
This guide provides a comparative overview of using CO scavengers as a primary method to confirm CO-mediated effects of this compound, offering a comparison with alternative methods and presenting the necessary experimental frameworks.
The Principle: Scavenging to Validate
The fundamental strategy for validating CO-dependent effects is straightforward: if the biological effect induced by this compound is attenuated or completely blocked in the presence of a high-affinity CO scavenger, it provides strong evidence that the effect is mediated by CO. This approach directly removes the active molecule (CO) from the experimental system.
References
- 1. zora.uzh.ch [zora.uzh.ch]
- 2. researchgate.net [researchgate.net]
- 3. This compound: a new pharmacologically active carbon monoxide-releasing molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Plight of CORMs: the unreliability of four commercially available CO-releasing molecules, CORM-2, CORM-3, this compound, and CORM-401, in studying CO biology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reassessing this compound: redox chemistry and idiosyncratic CO-releasing characteristics of the widely used carbon monoxide donor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Cross-Validation of Corm-A1 Results with Genetic Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for cross-validating the pharmacological effects of the carbon monoxide-releasing molecule, Corm-A1, with genetic models. By juxtaposing the outcomes of direct molecular intervention with genetic manipulation, researchers can gain deeper insights into the specific pathways modulated by carbon monoxide (CO) and validate the on-target effects of this compound.
Introduction to this compound and its Mechanism of Action
This compound (sodium boranocarbonate) is a water-soluble compound that liberates carbon monoxide in a controlled manner under physiological conditions.[1][2][3] Unlike many other CO-releasing molecules (CORMs), this compound is metal-free and exhibits a slower CO release kinetic, with a half-life of approximately 21 minutes at 37°C and pH 7.4.[1][2][3] The primary and most well-characterized signaling pathway activated by CO is the stimulation of soluble guanylate cyclase (sGC), leading to an increase in cyclic guanosine (B1672433) monophosphate (cGMP) levels and subsequent vasorelaxation.[1][2][3] Additionally, CO released from this compound has been shown to modulate other cellular processes, including mitochondrial biogenesis and redox signaling.[4][5]
Signaling Pathway of this compound-Released Carbon Monoxide
The canonical signaling pathway initiated by CO released from this compound involves the activation of sGC. This pathway is crucial for mediating the vasodilatory effects of CO.
Caption: this compound releases CO, which activates sGC, leading to cGMP production and vasorelaxation.
Cross-Validation Strategy: this compound vs. Genetic Models
A robust method to validate the specific effects of this compound is to compare its pharmacological outcomes with those observed in a relevant genetic model. For instance, a genetic knockout of a key component in the CO signaling pathway, such as the alpha or beta subunit of sGC (e.g., Gucy1a3 or Gucy1b3 knockout mice), would be an appropriate model. The underlying logic is that if this compound's effects are primarily mediated through this pathway, then these effects should be significantly diminished or absent in the knockout model.
Experimental Workflow for Cross-Validation
The following diagram outlines a typical experimental workflow for cross-validating this compound results with a genetic knockout model.
Caption: Workflow comparing this compound effects in wild-type vs. genetic knockout models.
Predicted Outcomes and Data Comparison
The following table summarizes the expected outcomes from the cross-validation experiment, focusing on vasorelaxation as the primary endpoint.
| Experimental Group | Treatment | Expected Vasorelaxation Response | Rationale |
| Wild-Type | This compound | Significant Vasorelaxation | This compound releases CO, activating the intact sGC-cGMP pathway. |
| Wild-Type | ithis compound | No Significant Vasorelaxation | The inactive form does not release CO, serving as a negative control.[1] |
| sGC Knockout | This compound | Attenuated or No Vasorelaxation | The primary target of CO, sGC, is absent, thus blocking the signaling pathway. |
| sGC Knockout | Vehicle | No Vasorelaxation | Baseline control for the knockout model. |
Logical Relationship of Expected Results
This diagram illustrates the logical flow for interpreting the results of the cross-validation study.
Caption: Decision tree for interpreting cross-validation results.
Detailed Experimental Protocols
Preparation of this compound and ithis compound Solutions
-
This compound Stock Solution: Freshly prepare stock solutions of this compound (e.g., 10-100 mM) by dissolving the compound in pure distilled water before each experiment.[1]
-
Inactive this compound (ithis compound) Preparation: To generate a CO-depleted control, dissolve this compound in 0.1 M HCl to accelerate CO release. Bubble pure nitrogen gas through the solution for 10 minutes to remove residual CO. Adjust the pH of the ithis compound solution to 7.4 before use. Verify the inability of ithis compound to release CO using the myoglobin (B1173299) assay.[1][6]
Measurement of CO Release (Myoglobin Assay)
This spectrophotometric assay measures the conversion of deoxymyoglobin (deoxy-Mb) to carbonmonoxy myoglobin (MbCO).
-
Prepare a solution of deoxy-Mb in phosphate (B84403) buffer.
-
Add a small aliquot of the this compound solution to the deoxy-Mb solution.
-
Record the spectral changes over time.
-
Quantify the amount of MbCO formed by measuring the absorbance at 540 nm.[1]
Ex Vivo Vasorelaxation Studies in Aortic Rings
-
Isolate thoracic aortas from wild-type and sGC knockout mice.
-
Prepare transverse ring sections and suspend them under tension in an organ bath containing oxygenated Krebs-Henseleit buffer.[1]
-
Pre-contract the aortic rings with an alpha-adrenergic agonist such as phenylephrine.
-
Once a stable contraction is achieved, add this compound, ithis compound, or vehicle to the organ bath in a cumulative or single-dose manner.
-
Record the changes in tension over time to determine the extent of vasorelaxation.[1]
In Vivo Blood Pressure Measurement
-
Anesthetize wild-type and sGC knockout mice.
-
Catheterize a carotid artery for continuous blood pressure monitoring.
-
Administer this compound, ithis compound, or vehicle intravenously.
-
Record the mean arterial pressure (MAP) before and after administration of the compounds.
Alternative CO-Releasing Molecules
While this guide focuses on this compound, other CORMs with different properties exist and can be used for similar comparative studies.
| CORM | Metal Center | CO Release Trigger | Half-life (approx.) | Key Characteristics |
| This compound | None (Boron-based) | Spontaneous (pH, temp) | 21 min | Slow release, water-soluble.[1][2][3] |
| CORM-2 | Ruthenium | Light, ligand substitution | Variable | Requires specific activation. |
| CORM-3 | Ruthenium | Spontaneous | 1 min | Fast release, water-soluble.[1] |
| CORM-401 | Manganese | Spontaneous | ~20 min | Releases 3 equivalents of CO.[7] |
Disclaimer: The experimental protocols provided are for informational purposes only and should be adapted and optimized based on specific laboratory conditions and research objectives. All animal experiments must be conducted in accordance with relevant ethical guidelines and regulations.
References
- 1. zora.uzh.ch [zora.uzh.ch]
- 2. researchgate.net [researchgate.net]
- 3. This compound: a new pharmacologically active carbon monoxide-releasing molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Alleviates Pro-Atherogenic Manifestations via miR-34a-5p Downregulation and an Improved Mitochondrial Function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reassessing this compound: redox chemistry and idiosyncratic CO-releasing characteristics of the widely used carbon monoxide donor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Carbon Monoxide Releasing Molecule-A1 (this compound) Improves Neurogenesis: Increase of Neuronal Differentiation Yield by Preventing Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CORM‐A1 delivers carbon monoxide to the kidney and alleviates post‐ischemic renal dysfunction in rat and swine models - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Advantage of A Snail's Pace: Unpacking the Slow CO Release Kinetics of Corm-A1
For researchers and drug development professionals navigating the burgeoning field of gasotransmitter therapeutics, the precise control over the delivery of carbon monoxide (CO) is paramount. Among the available CO-releasing molecules (CORMs), Corm-A1 distinguishes itself through its characteristically slow and sustained release of CO. This guide provides an objective comparison of this compound's performance against other alternatives, supported by experimental data, detailed protocols, and visual representations of its mechanisms of action.
The therapeutic potential of carbon monoxide is vast, with demonstrated efficacy in models of inflammation, ischemia-reperfusion injury, and vascular dysfunction.[1][2][3] However, the translation of CO gas into a viable therapeutic is hampered by challenges in targeted delivery and the risk of toxicity. CO-releasing molecules (CORMs) have emerged as a solution, offering a safer and more controlled means of administering CO. This compound, a water-soluble boranocarbonate, is particularly noteworthy for its gradual CO liberation, a feature that may be advantageous for treating chronic conditions requiring sustained therapeutic levels of CO.[1][2]
Comparative CO Release Kinetics: this compound vs. Other CORMs
The defining characteristic of this compound is its slow, pH- and temperature-dependent CO release.[1][2][4] This contrasts sharply with other widely used CORMs, such as the metal-based CORM-3, which exhibits a rapid burst of CO release.[2][5] This difference in release kinetics significantly influences their biological effects and potential therapeutic applications.
The slower release from this compound leads to a more prolonged and sustained physiological response. For instance, in isolated aortic rings, this compound induces a gradual and profound vasorelaxation over time, whereas CORM-3 causes a rapid but potentially less sustained effect.[2] This sustained action is also observed in the inhibition of platelet aggregation, where the slow-releasing this compound is a more potent inhibitor than the fast-releasing CORM-3.[5]
However, it is crucial to note that recent studies have described the CO release from this compound as "idiosyncratic," with the rate and yield being highly dependent on the experimental conditions, including buffer concentration and the presence of biomolecules like NAD+ and NADP+.[6][7][8][9] In the presence of NAD+, for example, the initial CO release from this compound can be significantly accelerated.[6][7] This highlights the necessity for careful experimental design and control when utilizing this compound as a CO donor.
Table 1: Comparative CO Release Half-Life (t½) of this compound and CORM-3
| CORM | Half-Life (t½) at pH 7.4, 37°C | Release Characteristics | Key Modulators |
| This compound | ~21 minutes[1][2][4][10][11] | Slow, sustained, pH- and temperature-dependent | Buffer concentration, NAD+, NADP+, H₂O₂[6][7] |
| CORM-3 | ~3.6 minutes (in human plasma)[12] | Rapid, burst release | Ligand exchange (e.g., with thiols like glutathione)[12] |
Therapeutic Implications of Slow CO Release
The sustained delivery of CO by this compound offers several therapeutic advantages:
-
Prolonged Vasodilation: The gradual release of CO leads to a sustained activation of soluble guanylate cyclase (sGC), resulting in prolonged vasorelaxation and a mild, sustained decrease in mean arterial pressure.[1][2] This could be beneficial in managing chronic hypertensive conditions.
-
Enhanced Anti-platelet Activity: The slow and continuous release of CO from this compound is more effective at inhibiting platelet aggregation compared to a rapid burst, suggesting its potential in preventing thrombosis.[5]
-
Improved Neurogenesis: this compound has been shown to improve neuronal differentiation by preventing cell death, an effect likely facilitated by the sustained, low-level exposure to CO.[11]
-
Amelioration of Atherosclerosis: Studies have demonstrated that this compound can alleviate pro-atherogenic conditions by rescuing mitochondrial biogenesis and function, a process that benefits from the consistent, long-term signaling provided by slow CO release.[13]
-
Cytoprotection in Chronic Inflammation: The ability of this compound to modulate inflammatory pathways and reduce oxidative stress in a sustained manner makes it a promising candidate for treating chronic inflammatory diseases.[14]
Signaling Pathways Modulated by this compound
The biological effects of CO released from this compound are mediated through various signaling pathways. The canonical pathway involves the activation of soluble guanylate cyclase (sGC), leading to increased cyclic guanosine (B1672433) monophosphate (cGMP) levels and subsequent vasorelaxation.[2] However, recent research has unveiled more complex, CO-independent and redox-related activities of this compound, such as the reduction of NAD(P)+ to NAD(P)H.[6]
Below is a diagram illustrating the key signaling pathways influenced by this compound.
Caption: Signaling pathways activated by this compound.
Experimental Protocols
Accurate and reproducible data are the cornerstones of scientific advancement. The following sections detail the methodologies for key experiments related to this compound.
Measurement of CO Release using the Myoglobin (B1173299) Assay
This is the most common method for quantifying CO release from CORMs.[10][12][15]
Principle: Deoxymyoglobin (deoxy-Mb) has a characteristic absorbance spectrum. Upon binding CO, it converts to carboxymyoglobin (MbCO), which has a different absorbance spectrum. The rate of this conversion is proportional to the rate of CO release.
Workflow Diagram:
Caption: Workflow for the myoglobin assay to measure CO release.
Detailed Protocol:
-
Preparation of Deoxymyoglobin: Prepare a solution of myoglobin (equine skeletal muscle) in a suitable buffer (e.g., 100 mM phosphate (B84403) buffer, pH 7.4).
-
Reduction of Myoglobin: Add a small amount of sodium dithionite to the myoglobin solution to ensure it is in the reduced (deoxy-Mb) state.
-
Baseline Measurement: Transfer the deoxy-Mb solution to a cuvette and record the baseline absorbance spectrum (typically between 400-700 nm) using a spectrophotometer.
-
Initiation of Reaction: Add a known concentration of this compound to the cuvette and immediately start recording absorbance changes over time.
-
Data Acquisition: Monitor the decrease in the deoxy-Mb peak (around 434 nm) and the increase in the MbCO peaks (around 423, 540, and 579 nm).
-
Calculation: The concentration of MbCO formed can be calculated using the Beer-Lambert law with the known extinction coefficient for MbCO. The half-life of CO release can be determined by fitting the data to a first-order kinetic model.
Assessment of Vasorelaxation in Isolated Aortic Rings
This ex vivo experiment evaluates the vasodilatory effects of this compound.
Principle: The tension of isolated aortic rings is measured using a myograph. The ability of this compound to relax pre-constricted aortic rings indicates its vasodilatory potential.
Detailed Protocol:
-
Tissue Preparation: Isolate the thoracic aorta from a euthanized animal (e.g., a rat) and cut it into rings of 2-3 mm in width.
-
Mounting: Mount the aortic rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O₂ / 5% CO₂.
-
Equilibration: Allow the rings to equilibrate under a resting tension of approximately 1 g for at least 60 minutes.
-
Pre-constriction: Constrict the aortic rings with a vasoactive agent such as phenylephrine (B352888) to achieve a stable submaximal contraction.
-
This compound Administration: Add increasing concentrations of this compound to the organ bath in a cumulative manner.
-
Data Recording: Record the changes in tension continuously.
-
Data Analysis: Express the relaxation response as a percentage of the pre-constriction induced by phenylephrine.
Conclusion
This compound presents a unique profile among CO-releasing molecules due to its slow and sustained release of carbon monoxide. This characteristic offers significant therapeutic advantages, particularly in the context of chronic diseases where prolonged and controlled drug action is desirable. While its "idiosyncratic" release kinetics necessitate careful experimental consideration, the potential benefits of its prolonged biological effects in vasorelaxation, anti-platelet aggregation, and cellular protection are substantial. Further research into the factors modulating its CO release and its diverse signaling mechanisms will undoubtedly pave the way for its successful clinical translation.
References
- 1. researchgate.net [researchgate.net]
- 2. zora.uzh.ch [zora.uzh.ch]
- 3. CORM‐A1 delivers carbon monoxide to the kidney and alleviates post‐ischemic renal dysfunction in rat and swine models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchprofiles.herts.ac.uk [researchprofiles.herts.ac.uk]
- 5. Inhibition of platelet aggregation by carbon monoxide-releasing molecules (CO-RMs): comparison with NO donors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reassessing this compound: redox chemistry and idiosyncratic CO-releasing characteristics of the widely used carbon monoxide donor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Plight of CORMs: the unreliability of four commercially available CO-releasing molecules, CORM-2, CORM-3, this compound, and CORM-401, in studying CO biology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Metal-based carbon monoxide releasing molecules with promising cytotoxic properties - Dalton Transactions (RSC Publishing) DOI:10.1039/D4DT00087K [pubs.rsc.org]
- 11. Carbon Monoxide Releasing Molecule-A1 (this compound) Improves Neurogenesis: Increase of Neuronal Differentiation Yield by Preventing Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Novel lead structures and activation mechanisms for CO-releasing molecules (CORMs) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound Alleviates Pro-Atherogenic Manifestations via miR-34a-5p Downregulation and an Improved Mitochondrial Function - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. CO-releasing molecule (CORM) conjugate systems - Dalton Transactions (RSC Publishing) DOI:10.1039/C6DT03515A [pubs.rsc.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
